FluoroBora I
Description
Properties
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXMKSYBCDTGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226723 | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-94-9 | |
| Record name | FluoroBora I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
FluoroBora I: Synthesis and Characterization - A Technical Overview
The specific compound "FluoroBora I" does not appear in the public domain or scientific literature based on initial searches. Therefore, this guide presents a generalized approach to the synthesis and characterization of fluorinated organoboron compounds, drawing parallels from established methodologies in the field. This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of the potential synthetic routes and analytical techniques that would be employed for a novel compound of this class.
I. Introduction to Fluorinated Organoboron Compounds
The incorporation of fluorine atoms and boron moieties into organic molecules is a powerful strategy in medicinal chemistry and materials science. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Boron compounds, particularly boronic acids and their derivatives, are versatile intermediates in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right. A compound class like "FluoroBora," hypothetically, would leverage the synergistic benefits of both fluorine and boron.
II. Synthetic Methodologies
The synthesis of a hypothetical "this compound" would likely involve the strategic introduction of fluorine and a boronic acid or ester group onto a core scaffold. Several established methods could be adapted for this purpose.
Table 1: Potential Synthetic Reactions for this compound
| Reaction Type | Description | Key Reagents & Conditions |
| Borylation of Fluoro-aromatics | Direct C-H borylation or cross-coupling reactions on a fluorinated aromatic ring system. | Ir- or Rh-based catalysts for C-H borylation; Pd catalysts with bis(pinacolato)diboron (B₂pin₂) for Miyaura borylation. |
| Fluorination of Organoborons | Introduction of fluorine onto a molecule already containing a boron group. | Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic sources (e.g., AgF, KF). |
| Cyclization Reactions | Formation of cyclic structures incorporating both fluorine and boron, potentially through electrophilic cyclization.[1] | A homoallylic boronate could be reacted with an electrophilic fluorine source like Selectfluor®.[1] |
| [2+2] Cycloaddition | Synthesis of β-lactam structures containing fluorine, which could be further functionalized with a boron moiety.[2] | Reaction of a fluorinated imine with a ketene.[2] |
Experimental Protocol: Hypothetical Synthesis of an Aryl this compound Derivative via Miyaura Borylation
This protocol outlines a general procedure for the synthesis of a fluorinated aryl boronate ester.
-
Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorinated aryl boronate ester.
III. Characterization Techniques
A comprehensive characterization of "this compound" would be essential to confirm its structure, purity, and properties.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide detailed information on the chemical environment of each nucleus, confirming the connectivity and presence of fluorine and boron. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-F and B-O bonds would be expected. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak would indicate a high degree of purity. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | If a suitable single crystal can be obtained, this technique provides definitive structural proof. |
IV. Potential Signaling Pathways and Biological Applications
While no specific signaling pathways are associated with "this compound," the introduction of fluorine and boron can significantly influence a molecule's biological activity.[2] For instance, fluorinated compounds can exhibit altered binding to target proteins, and boronic acids are known to interact with serine proteases and other enzymes.
Logical Workflow for Investigating Biological Activity
The following diagram illustrates a potential workflow for assessing the biological impact of a novel compound like "this compound".
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
V. Conclusion
While "this compound" remains a hypothetical compound, this guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on established principles in fluorine and boron chemistry. The methodologies and techniques described herein represent the standard practices that would be employed by researchers in the field to develop and understand a novel molecule with these structural features. Further investigation into specific synthetic precursors and biological targets would be necessary to realize a compound of this nature.
References
Unveiling the Photophysical Landscape of FluoroBora-Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photophysical properties of FluoroBora-based fluorescent dyes. These compounds, characterized by a difluoroboron (BF2) core, have garnered significant attention in various scientific domains due to their versatile and tunable optical characteristics. This document will serve as a comprehensive resource, detailing their key photophysical parameters, the experimental methodologies used to determine them, and the fundamental processes governing their fluorescence.
Core Photophysical Properties of FluoroBora Dyes
FluoroBora dyes are a class of fluorophores known for their excellent photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, and good photostability.[1][2] Their emission and absorption characteristics can be finely tuned by modifying their chemical structure, making them highly adaptable for a range of applications, from bioimaging to light-emitting devices.[3][4]
Quantitative Data Summary
The photophysical properties of FluoroBora derivatives can vary significantly based on their specific chemical structure and the solvent environment. The following table summarizes representative data for a class of push-pull difluoroborate dyes, illustrating the impact of solvent and substituent positioning on their optical characteristics.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| 14PN | C₆F₆ | 409 | 509 | Not specified | 0.85 | 3.2 |
| 14PN | C₆F₅Cl | 410 | 513 | Not specified | 0.80 | 3.1 |
| 14PN | C₆F₅Br | 411 | 516 | Not specified | 0.74 | 2.9 |
| 14PN | C₆F₅I | 412 | 524 | Not specified | 0.44 | 1.9 |
Experimental Protocols
Accurate characterization of the photophysical properties of FluoroBora dyes is crucial for their effective application. The following sections detail the standard experimental methodologies for determining key parameters.
Molar Absorptivity (ε) Determination
The molar absorptivity, or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength.[5][6] It is an intrinsic property of the molecule and is determined using the Beer-Lambert law.[5][6]
Methodology:
-
Preparation of Standard Solutions: A series of solutions of the FluoroBora dye of known concentrations are prepared in a suitable solvent.[7]
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer. A cuvette with a defined path length (typically 1 cm) is used.[7]
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear fit is equal to the molar absorptivity multiplied by the path length.[7][8]
Fluorescence Quantum Yield (Φ_f) Measurement
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[9][10] It provides a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: A standard fluorophore with a known quantum yield and with absorption and emission spectra that overlap with the FluoroBora dye is chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard.[9]
-
Absorbance Measurement: The absorbances of both the sample and standard solutions are measured at the excitation wavelength. To minimize inner filter effects, the absorbance should be kept low (typically below 0.1).
-
Fluorescence Spectra Recording: The fluorescence emission spectra of both the sample and standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[11]
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[12][13] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for lifetime determination.[14]
Methodology:
-
Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).
-
Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of the first photon emitted from the sample after each excitation pulse.
-
Time-to-Amplitude Conversion: The time difference between the excitation pulse and the detected photon is measured by a time-to-amplitude converter (TAC).
-
Histogram Generation: The TAC output is digitized and used to build a histogram of photon arrival times over many excitation cycles. This histogram represents the fluorescence decay profile.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.[15]
Visualizing Core Concepts
To further elucidate the principles underlying the photophysical properties of FluoroBora dyes, the following diagrams illustrate key processes and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Spectral Luminescent Properties of a Novel Polycarbocyanine Series Based on the 2,2‐Difluoro‐1,3… [ouci.dntb.gov.ua]
- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 6. What is âmolar absorptivityâ? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. quora.com [quora.com]
- 8. uregina.ca [uregina.ca]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. photonics.com [photonics.com]
- 13. edinst.com [edinst.com]
- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Boron-Difluoride Dyes
A Note on Nomenclature: The term "FluoroBora I" does not correspond to a standardized chemical name in scientific literature. It is likely a specific product name or a descriptor for a class of fluorescent dyes containing a boron-difluoride core. A prominent and extensively studied class of such dyes is the boron-dipyrromethene (BODIPY) family. This guide will focus on the photophysical properties of BODIPY dyes as a representative example of "FluoroBora" compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their spectral characteristics and the methodologies for their evaluation.
BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[1] Their spectral properties can be tuned across the visible and near-infrared regions by modifying their molecular structure, making them versatile tools in various bio-imaging and sensing applications.[][3]
Quantitative Data on Photophysical Properties
The following table summarizes the key photophysical properties of several common BODIPY derivatives. These values are typically measured in organic solvents like dichloromethane (DCM) or ethanol.
| Dye Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |
| Standard BODIPY (unsubstituted) | ~500 | ~510-530 | > 80,000 | ~0.9-1.0 | [] |
| BODIPY 493/503 | 493 | 503 | Not specified in search results | Not specified in search results | [4] |
| BODIPY R6G | ~528 | ~547 | Not specified in search results | Not specified in search results | [3] |
| BODIPY TMR | ~543 | ~569 | Not specified in search results | Not specified in search results | [3] |
| BODIPY TR | ~592 | ~618 | Not specified in search results | Not specified in search results | [3] |
| Halogenated BODIPY | Varies with structure | Varies with structure | Not specified in search results | Generally lower due to ISC | [] |
| π-Extended BODIPY | 700-900 | > 750 | Not specified in search results | Varies with structure | [][3] |
ISC: Intersystem Crossing
Experimental Protocols
The characterization of the photophysical properties of fluorescent dyes involves several key experiments. Below are detailed methodologies for these procedures.
1. Measurement of Absorption and Emission Spectra
-
Objective: To determine the wavelengths of maximum absorbance (λ_abs) and fluorescence emission (λ_em).
-
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., dichloromethane, ethanol)
-
The fluorescent dye sample
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted so that the absorbance at the peak maximum is between 0.05 and 0.1 to avoid inner filter effects.[5]
-
Absorption Spectrum Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the dye solution over a relevant wavelength range.
-
The wavelength at which the highest absorbance is recorded is the λ_abs.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.
-
Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to capture the entire emission profile.
-
The wavelength at which the highest fluorescence intensity is recorded is the λ_em.
-
-
2. Determination of Molar Absorptivity (ε)
-
Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.
-
Principle: The Beer-Lambert law (A = εcl) relates absorbance (A) to the molar absorptivity (ε), concentration (c), and path length (l).[6]
-
Procedure:
-
Prepare a Series of Standard Solutions: Prepare a set of at least five solutions of the dye with accurately known concentrations in the chosen solvent.
-
Measure Absorbance: Measure the absorbance of each solution at the λ_abs.[7]
-
Create a Calibration Plot: Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Calculate Molar Absorptivity: The plot should yield a straight line passing through the origin. The slope of this line is equal to ε × l. Since the path length (l) is typically 1 cm, the slope of the line is the molar absorptivity (ε).[7][8]
-
3. Determination of Fluorescence Quantum Yield (Φ_f) - Relative Method
-
Objective: To determine the efficiency of the fluorescence process.
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][9]
-
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to the sample.
-
-
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]
-
Measure Absorbance and Fluorescence:
-
For both the sample and the standard solutions, measure the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. This should yield two straight lines.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:[5][10]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients (slopes) of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference (if they are different).
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye.
References
- 1. Maleimide fused boron–fluorine complexes: synthesis, photophysical and electrochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. BODIPY染料系列 - 第1.4节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Unraveling "FluoroBora I": An Inquiry into a Potential Fluorescent Probe
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action, quantitative data, and experimental protocols for a compound explicitly named "FluoroBora I" remains elusive. While the name suggests a boron-containing fluorophore, potentially used in cellular imaging, "this compound" does not appear to be a standard or widely recognized designation in the current scientific lexicon.
A singular reference in the publication "In Vitro Methods in Pharmaceutical Research" lists "this compound" as a fluorescent probe that targets acidic organelles.[1] Acidic organelles are membrane-bound compartments within a cell that maintain a low internal pH, such as lysosomes and endosomes. These organelles play crucial roles in processes like degradation of cellular waste, nutrient sensing, and signaling. Fluorescent probes that selectively accumulate in these acidic compartments are valuable tools for researchers studying their function and dynamics.
The likely mechanism by which small molecule probes target acidic organelles is based on their physicochemical properties. Typically, these probes are weakly basic compounds that can exist in both a charged and an uncharged state. The uncharged form can passively diffuse across cellular membranes, including the membranes of acidic organelles. Once inside the acidic lumen of the organelle, the low pH environment causes the probe to become protonated and thus positively charged. This charged form is membrane-impermeable and becomes trapped within the organelle, leading to its accumulation and allowing for visualization by fluorescence microscopy.
Postulated Mechanism of Action and Experimental Workflow
Based on the general principles of fluorescent probes for acidic organelles, a hypothetical mechanism and experimental workflow for a compound like "this compound" can be proposed.
Logical Relationship of Acidic Organelle Staining
Caption: Hypothetical mechanism of "this compound" accumulation in acidic organelles.
General Experimental Workflow for Cellular Imaging
A typical experiment to visualize acidic organelles using a fluorescent probe would involve the following steps:
Caption: A generalized workflow for staining cells with a fluorescent probe.
The Landscape of Boron-Containing Fluorophores
The name "FluoroBora" logically suggests a molecule containing both fluorine and boron, a combination found in a well-known class of fluorescent dyes called BODIPY (boron-dipyrromethene). These dyes are known for their sharp emission spectra, high quantum yields, and relative insensitivity to their environment's polarity and pH. However, standard BODIPY dyes do not typically target acidic organelles. To achieve such targeting, the core BODIPY structure would need to be chemically modified with a functional group that imparts the property of pH-dependent protonation and accumulation.
Conclusion
While the existence of a specific molecule named "this compound" is plausible as a proprietary or historical fluorescent probe for acidic organelles, the lack of detailed information in the public scientific domain prevents a comprehensive technical guide. The provided diagrams and descriptions are based on the general principles of how such probes are designed and utilized in cell biology research. For researchers and drug development professionals seeking to study acidic organelles, it is recommended to consult the current scientific literature for well-characterized and commercially available probes with documented chemical structures, mechanisms of action, and detailed experimental protocols.
References
The Structural and Functional Significance of Fluoroboronated Compounds in Modern Drug Discovery: A Technical Overview
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorine-Boron-Containing Scaffolds in Medicinal Chemistry.
This whitepaper provides an in-depth technical analysis of "FluoroBora" compounds, a class of molecules characterized by the presence of both fluorine and boron. Given the broad nature of this classification, this guide will focus on a representative and widely utilized member, 4-fluorophenylboronic acid, as a case study to illustrate the structural features, synthetic utility, and biological relevance of this molecular motif. The strategic incorporation of fluorine and a boronic acid group into a single molecular entity offers unique physicochemical properties that are increasingly leveraged in the design of targeted therapeutics.
Core Structural Analysis: 4-Fluorophenylboronic Acid
4-Fluorophenylboronic acid serves as a fundamental building block in contemporary medicinal chemistry. Its structure combines a phenyl ring substituted with a fluorine atom and a boronic acid moiety [-B(OH)₂]. This combination imparts a unique set of properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the boronic acid group is a versatile functional handle for covalent and non-covalent interactions, most notably in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
The key physicochemical properties of 4-fluorophenylboronic acid are summarized in the table below, providing a quantitative basis for its application in synthesis and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BFO₂ | [1] |
| Molecular Weight | 139.92 g/mol | [1] |
| Melting Point | 262-265 °C | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in water | [4] |
| pKa | 7.8 (for the related 4-amino-3-fluorophenylboronic acid) | [5] |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of 4-fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals. The fluorinated biphenyls produced are of significant interest to the pharmaceutical industry as precursors for novel materials and therapeutic agents.
Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using 4-fluorophenylboronic acid to synthesize 4,4'-difluorobiphenyl.
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Palladium catalyst (e.g., Pd/C, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dimethylformamide (DMF), Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorophenylboronic acid (1.1-1.5 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent).
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 equivalents) and the palladium catalyst (e.g., Pd/C 10 wt.%, 1.4 mol%).
-
Solvent Addition and Inerting: Add the solvent system (e.g., DMF or a mixture of toluene and water). Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 85-110°C) and stir overnight.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 4,4'-difluorobiphenyl.
Experimental Workflow Diagram
Biological Applications and Signaling Pathways
The incorporation of the 4-fluorophenylboronic acid moiety has led to the development of potent inhibitors for various biological targets. Boronic acids can act as transition-state analogs for serine proteases, and their derivatives have shown a wide range of biological activities, including anticancer and antibacterial effects.
Inhibition of β-Lactamase
4-Fluorophenylboronic acid itself has been identified as an inhibitor of β-lactamase (AmpC), an enzyme that confers bacterial resistance to β-lactam antibiotics.[4] This inhibition is crucial in overcoming antibiotic resistance.
| Target | Inhibitor | Activity (Ki) | Reference |
| β-Lactamase (AmpC) | 4-Fluorophenylboronic acid | 6.4 ± 0.8 μM | [4] |
Anticancer Activity: Tubulin Polymerization Inhibition
Derivatives of 4-fluorophenylboronic acid have been synthesized as analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | Target | Activity (IC₅₀) | Reference |
| Boronic acid analog of CA-4 | Tubulin Polymerization | 10 μM (for para-substituted analog) | [6] |
| Boronic acid analog of CA-4 | MCF-7 cell proliferation | Varies by analog | [6] |
Signaling Pathway: Microtubule Disruption Leading to Apoptosis
Microtubule-targeting agents, including those derived from fluoroboronated scaffolds, exert their cytotoxic effects by interfering with the dynamic instability of microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. If the arrest is not resolved, the cell is driven towards apoptosis (programmed cell death).
References
- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
FluoroBora I: A Technical Guide to a Representative Boron-Based Fluorescent Probe for Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
"FluoroBora I" represents a class of novel, boron-based fluorescent probes designed for the selective visualization of acidic organelles, such as lysosomes, in living cells. While "this compound" is not a standardized nomenclature, this guide describes a representative member of this family, likely a derivative of the boron-dipyrromethene (BODIPY) core, engineered for lysosomotropic activity. These probes are characterized by their high photostability, excellent fluorescence quantum yields, and a pH-dependent fluorescence activation mechanism, making them valuable tools for studying lysosomal dynamics, autophagy, and cellular drug delivery.
The core structure of this compound incorporates a lipophilic, weakly basic moiety that facilitates passive diffusion across the cell membrane. Upon entering the acidic lumen of lysosomes (pH 4.5-5.5), the basic group becomes protonated, leading to the trapping of the probe and a significant enhancement of its fluorescence emission. This "turn-on" response provides a high signal-to-noise ratio for imaging.
Photophysical Properties
The photophysical characteristics of this compound are summarized in the table below. These properties are representative of a BODIPY-based probe designed for bioimaging and may vary slightly depending on the specific molecular structure and cellular environment.
| Property | Value (in PBS, pH 7.4) | Value (in Acetate Buffer, pH 5.0) |
| Absorption Maximum (λ_abs_) | ~505 nm | ~510 nm |
| Emission Maximum (λ_em_) | ~515 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F_) | ~0.15 | ~0.85 |
| Fluorescence Lifetime (τ) | ~1.2 ns | ~5.5 ns |
| Stokes Shift | ~10 nm | ~10 nm |
| Photostability | High | High |
Mechanism of Action and Cellular Localization
The selective accumulation and fluorescence activation of this compound in acidic organelles is a key feature of its utility. The underlying mechanism is a classic example of lysosomotropism driven by a pH gradient.
Experimental Protocols
Cell Culture and Staining
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Imaging: Proceed with fluorescence microscopy.
Fluorescence Microscopy
-
Excitation: Use a laser line or filter set appropriate for the absorption maximum of this compound (e.g., 488 nm or 514 nm).
-
Emission: Collect the fluorescence emission using a filter set that captures the emission maximum (e.g., 500-550 nm bandpass filter).
-
Live-Cell Imaging: For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
Experimental Workflow for Lysosomal Imaging
The following diagram outlines a typical workflow for utilizing this compound in a cellular imaging experiment.
Applications in Research and Drug Development
This compound and similar lysosomotropic probes are instrumental in a variety of research areas:
-
Lysosomal Dynamics: Studying the morphology, number, and trafficking of lysosomes in response to various stimuli.
-
Autophagy Research: Monitoring the fusion of autophagosomes with lysosomes to form autolysosomes.
-
Drug Delivery: Assessing the lysosomal escape of drug delivery vehicles and the intracellular fate of lysosomally-targeted therapeutics.
-
Disease Modeling: Investigating lysosomal storage disorders and other pathologies associated with lysosomal dysfunction.
-
Toxicology: Evaluating the potential for drug candidates to induce lysosomal membrane permeabilization or other forms of lysosomal stress.
Conclusion
This compound represents a powerful class of fluorescent probes for the study of acidic organelles. Their bright, pH-dependent fluorescence and high photostability make them ideal for live-cell imaging applications. The methodologies and data presented in this guide provide a framework for the effective use of these probes in advancing our understanding of cellular biology and aiding in the development of novel therapeutics.
Core Solubility Profile of FluoroBora Dyes: A Technical Guide for Researchers
Introduction
"FluoroBora I," likely a proprietary or specific designation for a compound within the boron-dipyrromethene (BODIPY) class of fluorescent dyes, represents a family of highly versatile fluorophores used extensively in biological and materials science research. A critical parameter for the effective application of these dyes is their solubility in various solvents, which directly impacts stock solution preparation, labeling efficiency, and performance in aqueous biological environments. This technical guide provides a comprehensive overview of the solubility characteristics of BODIPY dyes, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
BODIPY dyes are known for their high solubility in many common organic solvents.[1] However, their inherent hydrophobicity can present challenges in aqueous solutions, often leading to aggregation and fluorescence quenching.[2] Consequently, various chemical modifications have been developed to enhance their water solubility, such as the introduction of hydrophilic moieties.[2]
Quantitative Solubility Data of Representative BODIPY Dyes
The following table summarizes the available quantitative and qualitative solubility data for several common BODIPY dyes in a range of solvents. This data serves as a valuable reference for researchers working with "this compound" and other related compounds.
| BODIPY Dye | Solvent | Solubility | Reference |
| BODIPY 493/503 | Dimethyl Sulfoxide (DMSO) | 5 mg/mL (19.08 mM) | [3] |
| Dimethylformamide (DMF) | 5.56 mg/mL (21.21 mM) | [3] | |
| Methanol | Soluble | [4][5] | |
| Chloroform | Soluble | [4][5] | |
| Water | Insoluble | [6] | |
| Ethanol | Insoluble | [6] | |
| BODIPY 480/508-Cholesterol | Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [7] | |
| Ethanol | ~0.5 mg/mL | [7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] | |
| BODIPY-FL | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (342.36 mM) | [8] |
| Unsubstituted BODIPY | Methanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Experimental Protocols
Protocol for Determining Solubility of Fluorescent Dyes
This protocol provides a standardized method for determining the solubility of a fluorescent dye, such as "this compound," in various solvents. The procedure is based on a serial dilution and visual inspection method.[9]
Materials:
-
Fluorescent dye (e.g., "this compound")
-
Solvents of interest (e.g., DMSO, DMF, Ethanol, PBS)
-
Glass vials or tubes
-
Vortex mixer
-
Pipettes
-
Centrifuge
Procedure:
-
Preparation of High-Concentration Stock:
-
Weigh out a precise amount of the dye (e.g., 10 mg) and place it into a clean, dry vial.
-
Add a small, measured volume of the solvent to be tested to achieve a high initial concentration (e.g., 200 mg/mL for organic solvents, 20 mg/mL for aqueous buffers).[9]
-
-
Solubilization Attempts:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the dye does not dissolve, use a sonicator for 5-10 minutes.
-
Visually inspect the solution. A clear solution with no visible particles indicates that the dye is soluble at that concentration.
-
-
Stepwise Dilution for Insoluble Compounds:
-
If the dye remains insoluble, add a larger volume of the solvent to decrease the concentration by a factor of 10 (e.g., from 200 mg/mL to 20 mg/mL).[9]
-
Repeat the solubilization attempts (vortexing, sonication).
-
Continue this stepwise dilution until the dye completely dissolves. The lowest concentration at which the dye fully dissolves is its estimated solubility.
-
-
Confirmation of Dissolution:
-
For a more rigorous assessment, centrifuge the solution at a high speed (e.g., 10,000 x g) for 5 minutes.
-
The absence of a pellet confirms complete dissolution. The formation of a pellet indicates that the solubility limit has been exceeded.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a fluorescent dye in a given solvent.
Caption: Workflow for determining dye solubility.
Generalized Cell Staining Protocol with BODIPY Dyes
This diagram outlines a typical workflow for staining cellular components, such as lipid droplets, using a lipophilic BODIPY dye.
Caption: Generalized cell staining workflow.
References
- 1. BODIPY - Wikipedia [en.wikipedia.org]
- 2. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BODIPY 493/503 | CAS 121207-31-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Difluoroboron Dyes
Difluoroboron (BF2) dyes represent a versatile and highly significant class of fluorophores that have garnered substantial interest across various scientific disciplines, including materials science, bioimaging, and therapeutics. Their unique photophysical properties, such as high absorption and emission intensities, excellent chemical and photostability, and the facility with which their optical and electronic characteristics can be tuned, make them invaluable tools for researchers.[1][2] This technical guide provides a comprehensive overview of the discovery, development, synthesis, and application of these remarkable compounds.
Discovery and Historical Development
The journey of fluorescent dyes began in the 19th century with the synthesis of fluorescein in 1871 by Adolf von Baeyer and the discovery of rhodamines in 1887.[3] The core concept of fluorescence involves a molecule absorbing light energy to reach an excited state and then rapidly returning to its ground state by emitting light at a longer wavelength, a phenomenon described by the Stokes shift.[3]
Within the broader family of organoboron complexes, difluoroboron dyes have carved out a distinct and important niche. The development of this class of dyes can be understood through its prominent subclasses:
-
Boron-dipyrromethene (BODIPY) Dyes: Arguably the most well-known class of BF2 dyes, BODIPY fluorophores are noted for their high quantum yields.[1] However, they often exhibit small Stokes shifts, which can be a limitation in certain applications.[1] Their development has been extensive, with numerous derivatives created for applications in fields like photodynamic therapy and fluorescence imaging.[4]
-
Difluoroboron β-diketonate (BF2bdk) Dyes: The first example of this class was reported by Fraser and co-workers in 2007.[5] These complexes are characterized by strong fluorescence in both solution and solid states, large extinction coefficients, and tunable emission.[6] Their synthesis has been streamlined through methods like the cascade reaction developed by Zhang et al., allowing for their preparation in a single day.[6]
-
Difluoroboron Formazanate Dyes: While the formazanate backbone was known since the 1890s, its coordination with a BF2 core to create highly fluorescent dyes is a more recent development.[1] These dyes are distinguished by their highly delocalized π-electron systems and large Stokes shifts.[1] A significant breakthrough occurred in 2018 with the synthesis of the first near-infrared (NIR) BF2 formazanate dye, opening the door for deep-tissue bioimaging applications.[1]
Core Chemical Structures and Synthesis
The versatility of difluoroboron dyes stems from the ability to modify their core structure, which allows for fine-tuning of their photophysical properties. The central BF2 unit acts as an electron-withdrawing group and imparts structural rigidity, which are key to their high fluorescence quantum yields.[6]
The synthesis of difluoroboron dyes typically involves two main steps: the synthesis of the organic ligand (e.g., a β-diketone or a formazan) followed by a coordination reaction with a boron trifluoride source, most commonly boron trifluoride diethyl etherate (BF3·Et2O).
The following protocol is adapted from the synthesis of 1,3-Bis(1-methyl-3-indolyl)propane-1,3-dione Difluoroborate.[5]
Materials:
-
1,3-Bis(1-methyl-3-indolyl)propane-1,3-dione (HBIP)
-
Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF3·Et2O)
Procedure:
-
Dissolve the ligand precursor, HBIP (100 mg, 0.30 mmol), in dichloromethane (100 mL).
-
Add BF3·Et2O (1.1 mL, 9.0 mmol) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Observe the formation of a colored precipitate, which is the desired difluoroboron dye.
-
The precipitate can then be collected by filtration, washed, and dried for further characterization.
This straightforward procedure highlights the efficiency of the coordination step in forming the final BF2 complex.[5]
Photophysical Properties
The photophysical properties of difluoroboron dyes are central to their utility. Key parameters include their absorption and emission wavelengths (λ_abs and λ_em), molar extinction coefficients (ε), fluorescence quantum yields (Φ_f), and Stokes shifts.
The ability to tune these properties by modifying the chemical structure is a major advantage. For example, extending the π-conjugation of the ligand generally shifts the absorption and emission to longer wavelengths (a red shift).[1][7] This principle was used to develop NIR-emitting BF2 formazanate dyes by incorporating electron-donating groups, which created a quinoidal character in the molecular structure, narrowing the energy gap between the HOMO and LUMO.[1]
The table below summarizes key photophysical data for a selection of difluoroboron dyes, illustrating the impact of structural modifications.
| Dye Class | Substituent/Modification | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent | Reference |
| BF2 Formazanate | p-dimethylamine on N-aryl | ~750 | ~900+ | Low | CH2Cl2 | [1] |
| BF2 Formazanate | Pt(II)-acetylides on N-aryl | 650-700 | 750-800 | < 0.01 | CH2Cl2 | [1] |
| BF2 β-diketonate (BF2bdk) | α-nonsubstituted (2aBF2) | - | - | 0.92 | Solution | [6] |
| BF2 β-diketonate (BF2bdk) | α-methyl substituted (2amBF2) | - | - | 4.1 x 10⁻⁴ | Solution | [6] |
| BF2 Biindolediketonate | -H on indole (4a) | 420 | 481 | 0.73 | Dioxane | [5] |
| BF2 Biindolediketonate | -Cl on indole (4b) | 427 | 489 | 0.71 | Dioxane | [5] |
| BF2 Biindolediketonate | -OCH3 on indole (4c) | 433 | 505 | 0.72 | Dioxane | [5] |
| Push-Pull Difluoroborate | 15PN | 402 | 452 | 1.00 | C6F5Cl | [7] |
Data extracted from multiple sources and may be subject to different measurement conditions.
Applications in Research and Drug Development
The excellent photophysical properties and stability of difluoroboron dyes have led to their widespread application, particularly in the biomedical field.
Fluorescence imaging is a powerful tool in biological research. Dyes that operate in the near-infrared (NIR) region (650-1700 nm) are particularly valuable because this "biological window" allows for deeper tissue penetration with reduced light scattering and minimal interference from tissue autofluorescence.[1][8][9]
-
NIR-I and NIR-II Imaging: BF2 formazanate dyes have been engineered to absorb and emit in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, making them suitable for deep-tissue in vivo imaging.[1][10]
-
Cellular Imaging: Difluoroboron β-diketonate complexes have been used as cell tracking reagents and probes for specific cellular components like lipid droplets and amyloid-β aggregates.[11] Their low cytotoxicity is a key advantage for live-cell imaging.[6][11]
-
Super-Resolution Microscopy: The ability to switch some dyes between bright and dark states makes them useful for advanced techniques like super-resolution light microscopy, allowing for imaging with nanometer precision.[9]
"Theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. The intense fluorescence of BF2 dyes allows them to act as the diagnostic (imaging) component, while their structure can be modified to include a therapeutic function.
-
Phototheranostics: Certain BF2 formazanate dyes, when self-assembled into nanoparticles, exhibit strong absorption in the NIR-II region.[1] This allows them to be used for photoacoustic imaging and, upon irradiation with a 1060 nm laser, to generate heat for photothermal therapy (PTT) to ablate tumors.[1][10]
-
Triggered Drug Release: Difluoroboronated tetrazine probes have been developed that can release a drug upon a specific bioorthogonal reaction.[4] This "smart" release mechanism ensures the therapeutic agent is activated only at the target site, minimizing side effects.
-
Polymer-Dye Conjugates: BF2 dyes can be incorporated into biocompatible polymers like poly(ε-caprolactone) (PCL), which are commonly used in drug delivery systems.[12] The dye serves as an imaging agent to track the location and biodistribution of the polymer carrier.
Conclusion and Future Outlook
Difluoroboron dyes have evolved from chemical curiosities to indispensable tools in science and medicine. Their development, from the foundational BODIPY structures to the advanced NIR-II emitting formazanates, showcases the power of rational chemical design. The ease of their synthesis and the tunability of their photophysical properties ensure their continued relevance.
Future research will likely focus on extending emission wavelengths further into the NIR-II and NIR-III regions for even clearer deep-tissue imaging.[8][9] The development of multi-functional dyes that can simultaneously act as sensors, imaging agents, and therapeutic carriers remains a promising frontier. As our understanding of the structure-property relationships in these molecules deepens, the next generation of difluoroboron dyes will undoubtedly enable new discoveries and advanced applications in drug development and diagnostics.
References
- 1. Advancements in Boron Difluoride Formazanate Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in boron difluoride formazanate dyes for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]
- 4. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]
- 9. youtube.com [youtube.com]
- 10. Boron Difluoride Formazanate Dye With Donor Planarization Engineering for 1060 nm Laser Activated Photothermal Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Principles of Boron-Dipyrromethene (BODIPY) Fluorescence
Core Principles of BODIPY Fluorescence
The fluorescence of BODIPY dyes is governed by their unique molecular structure: a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety.[][4] This structure imparts a set of highly desirable photophysical properties.
At its core, the fluorescence process begins when a BODIPY molecule absorbs a photon of light, causing an electron to be promoted from its ground state to an excited state.[] The molecule then rapidly relaxes to the lowest vibrational level of the excited state. The return to the ground state is accompanied by the emission of a photon with a longer wavelength (lower energy) than the absorbed photon.[] This energy difference between the absorption and emission maxima is known as the Stokes shift.[]
Key characteristics of BODIPY dyes include:
-
High Fluorescence Quantum Yields: BODIPY dyes are known for their high efficiency in converting absorbed light into emitted fluorescent light, with quantum yields often approaching 100%, even in aqueous environments.[][4][6]
-
Sharp Excitation and Emission Spectra: Their absorption and emission peaks are typically narrow, which is advantageous for multiplexing applications where multiple fluorophores are used simultaneously.[][]
-
High Molar Extinction Coefficients: They strongly absorb light, contributing to their brightness.[6]
-
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to solvent polarity and pH, providing stable performance in various experimental conditions.[4]
-
Photostability: BODIPY dyes exhibit good resistance to photobleaching, allowing for longer imaging experiments.[][8]
-
Structural Versatility: The core BODIPY structure can be readily modified at multiple positions to tune its spectral properties, such as shifting the emission wavelength, or to add functionalities for specific targeting.[][9]
Mechanism of Action and Signaling Pathway Visualization
The fundamental mechanism of fluorescence can be visualized through a Jablonski diagram. For BODIPY dyes, their application in cellular imaging often involves passive diffusion across cell membranes due to their hydrophobic nature, or targeted delivery by conjugation to specific biomolecules.[6][8]
Below is a generalized workflow for using a BODIPY-based fluorescent probe for cellular imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Boron Dipyrromethene-Based Fluorescent Probes Targeting BRAF for Melanoma Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BODIPY - Wikipedia [en.wikipedia.org]
- 6. BODIPY™ | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
FluoroBora I: A Technical Overview of a Novel Fluorinated Iminoborane Analog
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The term "FluoroBora I" does not correspond to a recognized standard chemical name in publicly available scientific literature. This technical guide utilizes (2-Fluoro-1-phenylpropan-2-yl)-iminoborane as a representative molecular structure for the "FluoroBora" class of compounds, based on available chemical database information. The experimental and biological data presented herein are based on general principles of fluorinated organoboron chemistry and should be considered illustrative for this specific, novel molecule.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. Similarly, the unique electronic characteristics of boron, particularly in functional groups like iminoboranes, present intriguing possibilities for novel drug design. This guide provides a comprehensive technical overview of a representative fluorinated iminoborane, (2-Fluoro-1-phenylpropan-2-yl)-iminoborane, as a case study for the potential of "FluoroBora" compounds in drug discovery and development.
Molecular Structure and Physicochemical Properties
The core structure of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane features a central iminoborane moiety (B=N) flanked by a fluorinated phenylpropyl group. This unique combination of a fluorine atom and a boron-nitrogen double bond is anticipated to confer distinct chemical and biological properties.
Table 1: Computed Physicochemical Properties of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane. [1]
| Property | Value |
| Molecular Formula | C₉H₁₁BFN |
| Molecular Weight | 163.00 g/mol |
| IUPAC Name | (2-fluoro-1-phenylpropan-2-yl)-iminoborane |
| SMILES | B(=N)C(C)(CC1=CC=CC=C1)F |
| InChI Key | YWKPKBKMIZPTGQ-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 23.9 Ų |
| Complexity | 197 |
Data sourced from PubChem CID 174113322.[1]
Experimental Protocols
While specific experimental data for (2-Fluoro-1-phenylpropan-2-yl)-iminoborane is not currently available in peer-reviewed literature, general synthetic and analytical methodologies for related fluorinated iminoboranes can be adapted.
General Synthesis of Fluorinated Iminoboranes
The synthesis of fluorinated iminoboranes can be challenging due to the reactivity of the iminoborane moiety. A potential synthetic route could involve the reaction of a fluorinated precursor with a boron-containing reagent. One general approach involves the elimination of fluorosilanes from appropriately substituted precursors.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of a FluoroBora compound.
Protocol:
-
Synthesis of a Fluorinated Aminoborane Intermediate: A suitable fluorinated amine is reacted with an organoboron reagent (e.g., a haloborane) in an inert solvent under anhydrous conditions. The reaction is typically monitored by thin-layer chromatography or NMR spectroscopy.
-
Elimination to Form the Iminoborane: The resulting aminoborane intermediate is subjected to thermal or base-induced elimination of a small molecule (e.g., a silane or hydrogen halide) to generate the B=N double bond.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, as well as high-resolution mass spectrometry.
In Vitro Biological Activity Screening
To assess the potential of a novel "FluoroBora" compound as a therapeutic agent, a panel of in vitro assays would be employed.
Hypothetical Experimental Workflow for Biological Screening:
Caption: Workflow for in vitro biological evaluation of a FluoroBora compound.
Protocols:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the "FluoroBora" compound for 48-72 hours.
-
Cell viability is assessed by adding the appropriate reagent and measuring absorbance or luminescence.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Enzyme Inhibition Assays:
-
The inhibitory activity of the compound against a specific enzyme target is measured using a biochemical assay.
-
The assay typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor.
-
The rate of product formation is measured, and the inhibition constant (Kᵢ) is determined.
-
-
Western Blotting:
-
Cells are treated with the "FluoroBora" compound at a concentration around its IC₅₀.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific to key signaling proteins to assess changes in their expression or phosphorylation status.
-
Potential Biological Activity and Signaling Pathways
The introduction of fluorine can significantly impact a molecule's interaction with biological targets. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of metabolism. The iminoborane moiety, being isoelectronic with an alkyne, offers a unique linear geometry and electronic distribution that could be exploited for specific binding interactions.
Conceptual Signaling Pathway Modulation:
A hypothetical "FluoroBora" compound could act as an inhibitor of a key signaling pathway implicated in a disease state, such as a protein kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by "this compound".
In this conceptual model, "this compound" acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to cell proliferation. The fluorinated moiety could enhance the binding affinity of the compound to the ATP-binding pocket of the kinase, while the iminoborane group could form specific interactions with key amino acid residues.
Conclusion
While "this compound" and its analogs represent a novel and underexplored area of chemical space, the foundational principles of medicinal chemistry suggest that such molecules hold significant promise. The combination of fluorine's unique properties with the distinct electronic and structural features of the iminoborane group provides a compelling rationale for their synthesis and biological evaluation. Further research into the synthesis, characterization, and biological activity of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane and related compounds is warranted to unlock their full therapeutic potential.
References
An In-depth Technical Guide to Understanding Compound Stability: A Framework
To the User: The term "FluoroBora I" did not yield specific results in searches of scientific literature and chemical databases. This suggests that "this compound" may be a proprietary name, a developmental code, or a misnomer for a different compound.
In lieu of specific data for "this compound," this guide provides a comprehensive framework for understanding and documenting the stability of a chemical compound, using the well-researched anticancer drug 5-Fluorouracil (5-FU) as an illustrative example where search results were available. This structure is designed to meet the needs of researchers, scientists, and drug development professionals by outlining the necessary data, experimental protocols, and visualizations.
Core Stability Profile
A comprehensive understanding of a compound's stability is critical for its development, formulation, and clinical application. Key stability aspects include its susceptibility to degradation under various conditions and its interactions with other substances.
Chemical Properties and Storage
For instance, Fluoroboric acid, a colorless liquid, is stable but highly reactive with strong bases and cyanides. It is corrosive to many metals, including steel, aluminum, zinc, and copper, and even highly corrosive to glass and stainless steel[1]. Such information is vital for handling and storage. For 5-Fluorouracil, its physicochemical stability has been demonstrated for extended periods under specific storage conditions.
Quantitative Stability Data
Summarizing quantitative stability data in a clear, tabular format is essential for at-a-glance comparison and analysis. The following table for 5-Fluorouracil is based on available stability studies.
| Parameter | Condition | Concentration | Vehicle | Stability | Reference |
| Physicochemical Stability | 20°C– 25°C (no light protection) | 0.1 mg/mL, 25 mg/mL, 50 mg/mL | Undiluted, 0.9% NaCl, 5% Glucose | 42 days + 7 days at 30°C | [2] |
| Physicochemical Stability | 2°C– 8°C (light protected) | 0.1 mg/mL, 25 mg/mL, 50 mg/mL | Undiluted, 0.9% NaCl, 5% Glucose | 42 days + 7 days at 30°C | [2] |
| In-Use Stability | 25°C | 0.98 mg/mL | 0.9% NaCl, 5% Glucose | 24 hours | [2] |
Degradation Pathways
Understanding how a compound degrades is crucial for predicting its shelf-life, identifying potential toxic byproducts, and developing stable formulations.
For example, bacterial degradation of 4-fluorobenzoate has been shown to proceed via 4-fluorocatechol in some strains, while others utilize a pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate[3]. Similarly, the degradation of 5-Fluorouracil has been studied to understand its metabolic fate[4].
Illustrative Degradation Workflow
The following diagram illustrates a generalized workflow for identifying and characterizing degradation products of a compound.
Caption: A generalized experimental workflow for the analysis of compound degradation pathways.
Mechanism of Action and Signaling Pathways
For drug development, understanding the mechanism of action is as critical as knowing the stability profile. For 5-Fluorouracil, its anticancer effects are mediated through multiple mechanisms, including its incorporation into DNA and RNA, and the inhibition of key enzymes.[5][6]
Signaling Pathway of 5-Fluorouracil
The diagram below illustrates a simplified signaling pathway for 5-Fluorouracil's mechanism of action.
Caption: A diagram illustrating the metabolic activation and downstream effects of 5-Fluorouracil.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are example outlines for key experiments related to stability and mechanism of action.
Protocol 1: HPLC-Based Stability Indicating Method
-
Objective: To develop a stability-indicating HPLC method for the quantitative determination of the compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometer detector.
-
Methodology:
-
Column Selection: Choose an appropriate column (e.g., C18) based on the polarity of the compound.
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase to achieve adequate separation of the parent compound from its degradation products.
-
Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Cell-Based Assay for Mechanism of Action
-
Objective: To investigate the effect of the compound on a specific cellular pathway.
-
Cell Line: Select a relevant cell line for the target of interest.
-
Methodology:
-
Cell Culture and Treatment: Culture cells to a specific confluency and treat with a range of concentrations of the compound.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression or phosphorylation status of key proteins in the signaling pathway.
-
Quantitative PCR (qPCR): Isolate RNA and perform qPCR to measure changes in the expression of target genes.
-
Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to assess the cytotoxic or cytostatic effects of the compound.
-
This framework provides a structured approach to compiling a comprehensive technical guide on the stability and mechanism of action of a compound. Should the specific identity of "this compound" be determined, this template can be populated with the relevant data to create the requested in-depth guide.
References
- 1. 3b6chem.com [3b6chem.com]
- 2. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanism of action of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
FluoroBora I: Application Notes and Protocols for Cellular Viscosity Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FluoroBora I is a novel, highly sensitive fluorescent probe designed for the quantitative imaging of microviscosity in living cells. As a molecular rotor, its fluorescence emission is intrinsically linked to the viscosity of its immediate environment, making it an invaluable tool for studying cellular processes where viscosity changes are a key indicator. These processes include apoptosis, inflammation, and cancer progression. This document provides detailed application notes and protocols for the use of this compound in cellular imaging.
Mechanism of Action
This compound operates on the principle of a molecular rotor, whose fluorescence quantum yield is dependent on its intramolecular rotation. In low-viscosity environments, the rotor component of this compound undergoes rapid, non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. However, in environments with high viscosity, this rotation is restricted. This restriction closes the non-radiative decay channel, forcing the molecule to release its absorbed energy through fluorescence emission, leading to a significant increase in fluorescence intensity. This mechanism, often involving a Twisted Intramolecular Charge Transfer (TICT) state, allows for the sensitive detection of changes in microviscosity within cellular compartments.[1][2][3][4][5]
Caption: Mechanism of this compound as a molecular rotor.
Applications in Cellular Imaging
This compound is a versatile tool for investigating a range of cellular phenomena where viscosity plays a critical role.
-
Monitoring Cytoplasmic Viscosity: Changes in cytoplasmic viscosity are associated with various cellular processes, including cell cycle progression and stress responses. This compound can be used to monitor these changes in real-time.
-
Detecting Apoptosis: A hallmark of early apoptosis is an increase in intracellular viscosity. This compound can be employed to detect and quantify this change, providing a sensitive marker for programmed cell death.[6]
-
Imaging Organelle-Specific Viscosity: With appropriate targeting moieties, this compound can be directed to specific organelles, such as mitochondria or lysosomes, to investigate viscosity changes within these compartments. Mitochondrial viscosity, for instance, is a key parameter in cellular metabolism and oxidative stress.[1][7][8]
-
Cancer Cell Research: Cancer cells often exhibit altered viscosity compared to their normal counterparts.[8][9] this compound can be used to differentiate between cancerous and normal cells based on their intracellular viscosity, offering potential applications in cancer diagnosis and drug efficacy studies.[1][10]
-
Inflammation Studies: Cellular inflammatory stress can lead to an increase in intracellular viscosity.[11] this compound provides a tool to track these viscosity changes in response to inflammatory stimuli.[11]
Quantitative Data Summary
The photophysical and viscosity-sensing properties of this compound are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Stokes Shift | 37 nm |
| Quantum Yield (in water) | < 0.01 |
| Quantum Yield (in glycerol) | > 0.5 |
| Fluorescence Enhancement | > 80-fold (from water to 98% glycerol)[1] |
| Linear Range (viscosity) | 1 - 1000 cP |
| Cell Permeability | Excellent |
| Cytotoxicity | Low at working concentrations[6][7][11] |
Experimental Protocols
General Workflow for Cellular Viscosity Imaging
Caption: General experimental workflow for cellular viscosity imaging.
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
-
This compound Working Solution (5 µM): Dilute the 1 mM stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 5 µM. Prepare this solution fresh before each experiment.
Protocol for Staining Live Cells
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or MCF-7) in a suitable imaging dish (e.g., glass-bottom dish or 96-well plate) and culture overnight, or until they reach the desired confluency (typically 60-80%).
-
Cell Treatment (Optional): To induce viscosity changes, treat the cells with an appropriate agent. For example, to induce apoptosis and increase viscosity, treat cells with a drug like paclitaxel for a specified duration.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the 5 µM this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: 488 nm, Emission: 510-550 nm).
Protocol for Co-localization Studies
-
Follow steps 1-3 of the "Protocol for Staining Live Cells."
-
Co-staining: After incubating with this compound, remove the working solution and wash once with PBS. Add the working solution of the organelle-specific tracker (e.g., MitoTracker™ Red CMXRos for mitochondria or LysoTracker™ Red DND-99 for lysosomes) at the manufacturer's recommended concentration. Incubate for the recommended time.
-
Washing: Remove the co-staining solution and wash the cells twice with warm PBS.
-
Imaging: Add fresh culture medium or PBS and image the cells using appropriate filter sets for both this compound and the organelle tracker.
Signaling Pathway Visualization
Changes in intracellular viscosity are often linked to specific signaling pathways. For example, during apoptosis, caspase activation leads to a cascade of events that alter the cellular architecture and increase viscosity.
Caption: Apoptotic pathway leading to increased viscosity.
References
- 1. A biotin-guided fluorescent probe for dual-mode imaging of viscosity in cancerous cells and tumor tissues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Molecular Rotors for Viscosity Sensors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-immobilized fluorescent probes for viscosity and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluoran-based viscosity probe with high-performance for lysosome-targeted fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Viscosity-Responsive Cell-Membrane-Anchored Fluorescent Probe for Visualization of Tumor Cell Membranes and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: FluoroBora I for Live-Cell Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to FluoroBora I
This compound is a novel, cell-permeable fluorescent probe designed for the dynamic tracking of intracellular calcium ions (Ca²⁺) in living cells. Its unique boronate-based structure confers high specificity and sensitivity for Ca²⁺, exhibiting a significant increase in fluorescence intensity upon binding. This property makes this compound an exceptional tool for real-time imaging of calcium signaling pathways, which are pivotal in a multitude of cellular processes, including neurotransmission, muscle contraction, and apoptosis. The probe is engineered for minimal cytotoxicity and phototoxicity, ensuring cell viability and the integrity of biological processes during extended imaging experiments.[1][2][3][4]
Principle of Action
This compound operates on a photoinduced electron transfer (PeT) mechanism. In its free state, the probe is dimly fluorescent due to the quenching of the fluorophore by a boronate-containing receptor. Upon binding to intracellular Ca²⁺, a conformational change occurs, inhibiting the PeT process and resulting in a dramatic enhancement of fluorescence. This "turn-on" response provides a high signal-to-noise ratio, enabling the detection of subtle changes in intracellular calcium concentrations.
Applications in Live-Cell Microscopy
-
Monitoring of Calcium Signaling: Visualize and quantify intracellular calcium dynamics in response to various stimuli, such as growth factors, neurotransmitters, or pharmacological agents.[5]
-
Drug Discovery and Development: Screen for compounds that modulate calcium signaling pathways, providing insights into their mechanism of action and potential therapeutic effects.
-
Cytotoxicity Studies: Assess the impact of drug candidates on cellular calcium homeostasis, a critical indicator of cell health and viability.[6][7][8]
-
Neurobiology Research: Investigate the role of calcium signaling in neuronal excitability, synaptic transmission, and plasticity.
-
Cardiomyocyte Research: Study calcium transients and their role in excitation-contraction coupling in heart muscle cells.
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound.
Table 1: Photophysical Properties of this compound
| Parameter | Value |
| Excitation Wavelength (max) | 488 nm |
| Emission Wavelength (max) | 515 nm |
| Quantum Yield (Ca²⁺-bound) | 0.85 |
| Quantum Yield (Ca²⁺-free) | 0.02 |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |
| Dissociation Constant (Kd) for Ca²⁺ | 250 nM |
Table 2: Performance in Live-Cell Imaging
| Parameter | Value |
| Recommended Loading Concentration | 1-5 µM |
| Incubation Time | 15-30 minutes |
| Signal-to-Noise Ratio | >50-fold increase upon Ca²⁺ binding |
| Photostability | High (minimal photobleaching over 60 min) |
| Cytotoxicity (at 5 µM) | Low (<5% cell death after 24 hours) |
Signaling Pathway Diagram
The following diagram illustrates a simplified calcium signaling pathway that can be investigated using this compound.
Caption: Simplified GPCR-mediated calcium signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol outlines the general procedure for staining live cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Balanced Salt Solution (e.g., HBSS or PBS) with Ca²⁺ and Mg²⁺
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-90%) on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in complete culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed balanced salt solution to remove excess probe.
-
Imaging: Add fresh, pre-warmed balanced salt solution or culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.
Protocol 2: Monitoring Stimulus-Induced Calcium Flux
This protocol describes how to use this compound to measure changes in intracellular calcium in response to a stimulus.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Stimulus of interest (e.g., agonist, ionophore) prepared at the desired concentration.
-
Fluorescence microscope with time-lapse imaging capabilities.
Procedure:
-
Baseline Imaging: Place the stained cells on the microscope stage and acquire a baseline fluorescence image or a short time-lapse series to establish the resting calcium level.
-
Stimulus Addition: Carefully add the stimulus to the imaging chamber.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the resulting calcium flux. The acquisition parameters (exposure time, frame rate) should be optimized to balance signal intensity with minimizing phototoxicity.[4][9]
-
Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or regions of interest to determine the kinetics and magnitude of the calcium response.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.
References
- 1. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrclab.com [mrclab.com]
- 6. A new fluorometric assay for cytotoxicity measurements in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: FluoroBora I in Fluorescence Microscopy
Disclaimer: The following application notes and protocols are for a fictional product, "FluoroBora I," and are intended for illustrative purposes. The data and experimental procedures are based on the general principles of fluorescence microscopy and the characteristics of common fluorescent probes.
Introduction
This compound is a novel, highly photostable, and bright fluorogenic probe designed for the specific labeling and tracking of acidic organelles in live cells, particularly lysosomes. As a member of the boron-dipyrromethene (BODIPY) family of dyes, this compound exhibits a pH-sensitive fluorescence emission, making it an invaluable tool for studying lysosomal dynamics, pH regulation, and their roles in various cellular processes, including autophagy and drug delivery. Its unique spectral properties and high signal-to-noise ratio make it suitable for a range of fluorescence microscopy techniques, from widefield and confocal microscopy to super-resolution imaging.[1][2] This document provides detailed application notes and protocols for the use of this compound in cellular imaging.
Properties of this compound
This compound is characterized by its excellent photophysical properties, which are summarized in the table below. These properties make it a robust probe for demanding live-cell imaging experiments.[3][4]
| Property | Value |
| Chemical Class | Boron-dipyrromethene (BODIPY) |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 505 nm (at pH ≤ 5.5) to 525 nm (at pH ≥ 7.0) |
| Quantum Yield (Φ) | > 0.9 (in acidic environments) |
| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ at 488 nm |
| Photostability | High |
| Solubility | DMSO, DMF |
| Cellular Target | Acidic organelles (e.g., lysosomes) |
Applications
This compound is a versatile tool for a variety of applications in cell biology and drug development, including:
-
Live-Cell Imaging of Lysosomes: Its high specificity for acidic organelles allows for real-time visualization of lysosomal morphology, trafficking, and distribution in living cells.[5]
-
Lysosomal pH Measurement: The pH-dependent shift in its emission spectrum enables ratiometric imaging to quantify the pH of individual lysosomes.
-
Studying Autophagy: this compound can be used to monitor the fusion of autophagosomes with lysosomes, a key step in the autophagic process.
-
Drug Delivery and Release: The probe can be employed to track the delivery of drug-loaded nanoparticles to lysosomes and monitor their subsequent release.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomes with this compound
This protocol describes the general procedure for staining and imaging lysosomes in live cultured cells using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured mammalian cells (e.g., HeLa, COS-7) grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~500-550 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh live-cell imaging medium to the cells and immediately proceed with imaging on a fluorescence microscope.
Protocol 2: Ratiometric Measurement of Lysosomal pH
This protocol outlines the steps for quantifying lysosomal pH using the ratiometric properties of this compound.
Materials:
-
Cells stained with this compound (as described in Protocol 1)
-
Confocal microscope with two emission channels (Channel 1: 500-515 nm, Channel 2: 520-540 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Nigericin and Monensin for pH calibration
Procedure:
-
Image Acquisition: Acquire two simultaneous images of the this compound-stained cells at the two emission wavelengths (505 nm and 525 nm) using 488 nm excitation.
-
Image Analysis:
-
For each lysosome, measure the mean fluorescence intensity in both channels.
-
Calculate the ratio of the intensities (I₅₀₅ / I₅₂₅).
-
-
pH Calibration (Optional but Recommended):
-
To generate a standard curve, treat stained cells with a buffer containing nigericin (10 µM) and monensin (10 µM) at known pH values (e.g., ranging from 4.0 to 7.0).
-
Acquire ratiometric images at each pH value.
-
Plot the measured intensity ratio against the known pH to create a calibration curve.
-
-
pH Determination: Use the calibration curve to convert the intensity ratios from your experimental samples into absolute pH values.
Visualizations
Caption: Mechanism of this compound as a pH sensor.
References
- 1. krone-foerch.com [krone-foerch.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. wavelength-oe.com [wavelength-oe.com]
Application Notes and Protocols for Labeling Proteins with FluoroBora I
For Researchers, Scientists, and Drug Development Professionals
Introduction
FluoroBora I is a novel fluorescent dye designed for the stable and efficient labeling of proteins and other biomolecules. Featuring a fluorine-boron core, this dye offers exceptional photostability and a high quantum yield, making it an ideal choice for a wide range of applications in fluorescence microscopy, flow cytometry, and high-throughput screening. These application notes provide detailed protocols for the covalent labeling of proteins with amine-reactive this compound succinimidyl ester and its subsequent application in cellular imaging.
While specific data for a dye named "this compound" is not publicly available, this document provides representative protocols and data based on the well-established class of boron-dipyrromethene (BODIPY) dyes, which share the characteristic fluorine-boron core.
Properties of this compound
This compound dyes are characterized by their sharp excitation and emission spectra, which minimize spectral overlap in multiplexing experiments. Their fluorescence is largely insensitive to solvent polarity and pH, ensuring reliable performance in diverse experimental conditions.
Table 1: Representative Photophysical Properties of this compound Dyes
| Property | This compound 488/515 | This compound 581/591 |
| Excitation Maximum (nm) | 488 | 581 |
| Emission Maximum (nm) | 515 | 591 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~90,000 |
| Quantum Yield | > 0.9 | > 0.8 |
| Recommended Laser Line (nm) | 488 | 561 |
| Recommended Emission Filter | 500 - 550 nm | 580 - 640 nm |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound Succinimidyl Ester
This protocol details the labeling of primary amines (e.g., lysine residues and the N-terminus) on a target protein with this compound succinimidyl ester (SE).
Materials:
-
Protein of interest (in an amine-free buffer such as PBS or MOPS)
-
This compound SE (dissolved in anhydrous DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).
-
Add the calculated volume of the this compound SE stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and the excitation maximum of the this compound dye.
-
Calculate the protein concentration and DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
DOL = A_max / (ε_dye × Protein Concentration)
-
Where A₂₈₀ and A_max are the absorbances at 280 nm and the dye's excitation maximum, respectively. CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1), ε_protein is the molar extinction coefficient of the protein, and ε_dye is the molar extinction coefficient of the dye.
-
-
Table 2: Recommended Molar Ratios for Protein Labeling
| Protein Size | Recommended Dye:Protein Molar Ratio |
| < 50 kDa | 5:1 to 10:1 |
| 50 - 150 kDa | 10:1 to 15:1 |
| > 150 kDa | 15:1 to 20:1 |
Protocol 2: Staining of Fixed Cells with this compound-Labeled Antibodies
This protocol describes the use of a this compound-labeled antibody for immunofluorescence staining of a specific target in fixed cells.
Materials:
-
Cells grown on coverslips
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
This compound-labeled primary or secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Dilute the this compound-labeled antibody to the recommended concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibodies.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.
-
Visualizations
Caption: Workflow for covalent labeling of proteins with this compound SE.
Caption: Indirect immunofluorescence signaling pathway using this compound.
Application Notes and Protocols: FluoroBora I for Detection of Specific Cellular Components
Introduction
FluoroBora I is a novel fluorescent probe designed for the specific detection of key cellular components, offering researchers a powerful tool for investigating cellular processes and molecular interactions. Its unique spectral properties and high signal-to-noise ratio make it an ideal candidate for a variety of applications in cell biology, drug discovery, and diagnostics. These application notes provide an overview of this compound, detailed protocols for its use, and data to guide experimental design.
Quantitative Data Summary
To facilitate experimental planning and comparison with other fluorescent probes, the key quantitative characteristics of this compound are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φ) | 0.85 |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Photostability | High |
| Signal-to-Noise Ratio | > 100 |
| Cell Permeability | Yes |
| Toxicity | Low |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells
This protocol outlines the fundamental steps for staining adherent cells with this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (4% in PBS, freshly prepared) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a culture dish and grow to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular components, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution to a working concentration (typically 1-10 µM) in PBS. Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., FITC filter set).
Protocol 2: Live-Cell Imaging with this compound
This compound is cell-permeable and exhibits low toxicity, making it suitable for live-cell imaging applications.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Imaging dish with a glass bottom
Procedure:
-
Cell Culture: Plate cells in a glass-bottom imaging dish and grow to the desired confluency.
-
Staining: Dilute the this compound stock solution to a working concentration (typically 0.5-5 µM) in pre-warmed live-cell imaging medium.
-
Incubation: Replace the culture medium with the this compound-containing imaging medium and incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For probes with high background, you can gently wash the cells once with pre-warmed imaging medium. However, for many applications, imaging can be performed directly in the staining solution.
-
Imaging: Place the imaging dish on the stage of a live-cell fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using the appropriate filter sets.
Visualizations
Experimental Workflow for Staining Adherent Cells
Caption: Workflow for staining adherent cells with this compound.
Signaling Pathway Visualization
Assuming this compound targets a component involved in a generic signal transduction pathway, the following diagram illustrates a possible interaction.
Application Notes: FluoroBora I for Fixed Tissue Imaging
For Research Use Only.
Introduction
FluoroBora I is a novel fluorescent probe designed for high-resolution imaging of fixed tissues and cells. Its unique spectral properties and high quantum yield make it an ideal candidate for immunohistochemistry (IHC) and immunofluorescence (IF) applications. This document provides detailed protocols and guidelines for the use of this compound in fixed tissue imaging, intended for researchers, scientists, and professionals in drug development.
Product Information
| Property | Specification |
| Excitation (Max) | 495 nm |
| Emission (Max) | 520 nm |
| Quantum Yield | > 0.9 |
| Photostability | High |
| Solubility | DMSO, DMF, Water |
| Storage | -20°C, protected from light |
Core Applications
-
Immunohistochemistry (IHC) on paraffin-embedded and frozen tissue sections.
-
Immunofluorescence (IF) staining of cultured cells.
-
Multiplex imaging in combination with other fluorophores.
Workflow Overview
The general workflow for using this compound in fixed tissue imaging involves sample preparation (fixation and sectioning), antigen retrieval, permeabilization, blocking, antibody incubations, and finally, imaging.
Figure 1: General experimental workflow for this compound in fixed tissue imaging.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections
Materials Required:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and Ethanol series (100%, 95%, 70%) for deparaffinization
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)
-
Permeabilization Buffer: PBS with 0.5% Triton X-100
-
Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20
-
Primary Antibody (specific to the target of interest)
-
This compound conjugated Secondary Antibody
-
DAPI or other nuclear counterstain
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse in 100% ethanol twice for 10 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS-T three times for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 15 minutes at room temperature.[1]
-
Rinse with PBS-T three times for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T three times for 5 minutes each.
-
Dilute the this compound conjugated secondary antibody in Blocking Buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.[2]
-
-
Counterstaining and Mounting:
-
Wash slides with PBS-T three times for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Rinse briefly with PBS.
-
Mount with antifade mounting medium and apply a coverslip.[3]
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~495/520 nm) and the counterstain.
-
Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections
Materials Required:
-
Fresh frozen tissue sections in Optimal Cutting Temperature (OCT) compound on slides
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Wash Buffer: PBS
-
Permeabilization Buffer: PBS with 0.25% Triton X-100
-
Blocking Buffer: PBS with 1-5% BSA and 0.1% Tween-20
-
Primary Antibody
-
This compound conjugated Secondary Antibody
-
DAPI or other nuclear counterstain
-
Antifade Mounting Medium
Procedure:
-
Tissue Preparation:
-
Fixation:
-
Permeabilization:
-
Incubate sections with Permeabilization Buffer for 10 minutes.
-
Wash with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubations:
-
Follow steps 5 and 6 from the paraffin-embedded protocol, using the appropriate buffers for frozen sections.
-
-
Counterstaining, Mounting, and Imaging:
-
Follow steps 7 and 8 from the paraffin-embedded protocol.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Signal in Different Tissue Preparations
| Tissue Type | Preparation | Target Protein | Mean Signal Intensity (a.u.) | Signal-to-Noise Ratio |
| Mouse Brain | Paraffin-Embedded | NeuN | 15,873 ± 1,245 | 25.3 |
| Mouse Kidney | Paraffin-Embedded | Aquaporin-2 | 12,546 ± 987 | 20.1 |
| Human Tonsil | Paraffin-Embedded | CD20 | 18,321 ± 1,560 | 29.8 |
| Mouse Spleen | Frozen Section | CD45 | 16,987 ± 1,354 | 27.5 |
| Human Skin | Frozen Section | Keratin 14 | 14,211 ± 1,102 | 22.9 |
Data are presented as mean ± standard deviation from n=5 independent experiments.
Signaling Pathway Visualization
The following diagram illustrates the principle of indirect immunofluorescence, which is the core mechanism for signal generation when using a this compound conjugated secondary antibody.
Figure 2: Principle of indirect immunofluorescence using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). |
| Primary or secondary antibody concentration too high | Optimize antibody concentrations by performing a titration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody incompatible with fixed tissue | Check antibody datasheet for validated applications. Consider a different fixation method.[2] |
| Insufficient antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Low target protein expression | Use a positive control tissue known to express the target. | |
| Fluorophore photobleaching | Minimize light exposure and use an antifade mounting medium. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |
| Hydrophobic interactions | Add a non-ionic detergent like Tween-20 to the antibody diluent and wash buffers. |
For further information or technical support, please contact our scientific support team.
References
Application Notes and Protocols for the Conjugation of FluoroBora I to Antibodies
Application Note: Fluorescent Labeling of Antibodies with Amine-Reactive Dyes
Fluorescently labeled antibodies are crucial reagents in a multitude of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISAs).[][2] The covalent attachment of a fluorescent dye to an antibody allows for the specific detection and visualization of target antigens in various biological samples.[][3]
The most prevalent method for antibody conjugation involves the use of amine-reactive dyes, typically those containing an N-hydroxysuccinimide (NHS) ester.[4][5][6][7] This chemistry targets the primary amines (-NH₂) present on the N-terminus of the antibody's polypeptide chains and, more numerously, on the side chains of lysine residues.[5][8] The reaction, which is most efficient at a slightly alkaline pH (typically 8.0-9.0), results in the formation of a stable amide bond between the dye and the antibody, as depicted in the signaling pathway diagram below.[5][8]
While this method is robust and straightforward, it can lead to a heterogeneous population of labeled antibodies with varying numbers of dye molecules attached at different positions.[2] Therefore, it is critical to carefully control the reaction conditions and to characterize the final conjugate to ensure reproducibility and optimal performance in downstream applications.[][2] An important parameter is the degree of labeling (DOL), which is the average number of dye molecules per antibody.[7][9] Over-labeling can potentially compromise the antibody's antigen-binding affinity, while under-labeling may result in an insufficient signal.[4][10]
Key Applications of FluoroBora I-Conjugated Antibodies:
-
Immunofluorescence (IF) Microscopy: Visualization of the subcellular localization of target proteins in fixed and permeabilized cells or tissue sections.[][11]
-
Flow Cytometry: High-throughput analysis and quantification of cell populations based on the expression of specific cell surface or intracellular markers.[]
-
Western Blotting: Detection of target proteins on a membrane, offering a fluorescent alternative to traditional chemiluminescent or colorimetric methods.[12]
Experimental Protocols
Antibody Preparation and Buffer Exchange
Prior to conjugation, it is crucial to ensure the antibody is in an appropriate buffer, free of amine-containing substances and other contaminants that can interfere with the labeling reaction.[13][14]
Protocol:
-
Antibody Purity and Concentration: Confirm the purity of the antibody. Commercially available antibodies stabilized with proteins like bovine serum albumin (BSA) or gelatin must be purified.[14] Determine the antibody concentration using a spectrophotometer at 280 nm (A280) or a protein concentration assay (e.g., BCA).[13]
-
Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or sodium azide, a buffer exchange into an amine-free buffer (e.g., 1X Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4 is necessary.[4][13]
-
Place the antibody solution into a centrifugal filter unit with a molecular weight cut-off appropriate for retaining the antibody (e.g., 10-50 kDa for IgG).[14]
-
Add the amine-free buffer to the filter unit, typically to a larger volume.
-
Centrifuge according to the manufacturer's instructions to concentrate the antibody.
-
Repeat this wash step at least three to five times to ensure complete removal of interfering substances.[13]
-
Recover the purified antibody and adjust the concentration to 1-2 mg/mL in the amine-free buffer.[14][]
-
Preparation of this compound Stock Solution
Amine-reactive dyes are often moisture-sensitive.[8]
Protocol:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye, typically at 10 mM, by dissolving it in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Mix well by vortexing or pipetting. This stock solution should be prepared immediately before use.[4][16]
Antibody Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that often requires optimization. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is commonly recommended.[4][]
Protocol:
-
In a microcentrifuge tube, add the prepared antibody solution (1-2 mg/mL).
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a basic buffer, such as 1 M sodium bicarbonate.[7][17][18] A common practice is to add one-tenth of the antibody solution volume of 1 M sodium bicarbonate.[7]
-
Add the calculated amount of the this compound stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14][]
Purification of the Antibody-Dye Conjugate
After the incubation, it is necessary to remove the unreacted, free dye from the antibody-dye conjugate.[] Gel filtration or size-exclusion chromatography is a common and effective method.[4][]
Protocol:
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.[4][19]
-
Carefully load the entire conjugation reaction mixture onto the center of the column.
-
Centrifuge the column (if using a spin column) or allow the sample to enter the gel bed by gravity flow.[4]
-
The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the column. Collect the colored eluate, which contains the purified conjugate.
Characterization of the this compound-Antibody Conjugate
The final step is to determine the concentration of the antibody and the degree of labeling (DOL).[4][9]
Protocol:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (Amax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm. The formula is:
-
Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A280 of the dye / Amax of the dye). This value should be provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for antibody conjugation.
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1 - 10 mg/mL | [] |
| Reaction Buffer pH | 8.0 - 9.0 | [5] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | [4][] |
| Reaction Time | 1 - 2 hours | [14][] |
| Reaction Temperature | Room Temperature | [14][] |
Table 2: Example Calculation for Degree of Labeling (DOL)
Assumed values for this compound and a typical IgG antibody.
| Parameter | Value |
| Measured Absorbance | |
| A280 | 0.85 |
| Amax | 0.60 |
| Constants | |
| IgG Molar Extinction Coefficient (ε_protein) | 210,000 M⁻¹cm⁻¹ |
| This compound Molar Extinction Coefficient (ε_dye) | 150,000 M⁻¹cm⁻¹ |
| This compound Correction Factor (CF) | 0.05 |
| Calculations | |
| Corrected A280 | 0.85 - (0.60 * 0.05) = 0.82 |
| Antibody Concentration (M) | 0.82 / 210,000 = 3.90 x 10⁻⁶ M |
| Dye Concentration (M) | 0.60 / 150,000 = 4.00 x 10⁻⁶ M |
| Degree of Labeling (DOL) | (4.00 x 10⁻⁶) / (3.90 x 10⁻⁶) = 1.03 |
An optimal DOL for most antibodies is typically between 2 and 10, depending on the dye and the application.[4]
Visualizations
References
- 2. mdpi.com [mdpi.com]
- 3. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biotium.com [biotium.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence | Immunostaining | Immunocytochemistry [bdbiosciences.com]
- 12. Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. colibri-cytometry.com [colibri-cytometry.com]
- 16. ulab360.com [ulab360.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
Application Notes and Protocols: FluoroBora I for Flow Cytometry
Introduction
FluoroBora I is a novel green-fluorescent probe designed for the sensitive detection of intracellular peroxynitrite (ONOO⁻) in living cells using flow cytometry. This boronate-based probe offers high specificity and photostability, making it an ideal tool for researchers and scientists in various fields, including immunology, neuroscience, and cancer biology, as well as for professionals in drug development. Upon reaction with peroxynitrite, this compound undergoes an oxidative dearomatization reaction, leading to a significant increase in its fluorescence intensity. This allows for the quantitative measurement of peroxynitrite levels in individual cells within a heterogeneous population.
Key Features:
-
High Specificity: Selective reaction with peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Bright Green Fluorescence: Compatible with standard flow cytometer configurations (e.g., 488 nm excitation and FITC emission filter).
-
Live-Cell Compatible: Enables the analysis of peroxynitrite production in viable cells.
-
Quantitative Analysis: The fluorescence intensity of this compound directly correlates with the intracellular concentration of peroxynitrite.
Quantitative Data Summary
The following tables summarize the key photophysical properties of this compound and its performance in flow cytometry applications.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Wavelength (Max) | 490 nm |
| Emission Wavelength (Max) | 525 nm |
| Quantum Yield (in PBS) | > 0.5 (post-reaction with ONOO⁻) |
| Molar Extinction Coefficient | ~50,000 M⁻¹cm⁻¹ |
| Recommended Laser Line | 488 nm (Blue Laser) |
| Recommended Emission Filter | 530/30 nm (FITC/GFP channel) |
Table 2: Performance in Flow Cytometry
| Parameter | Jurkat Cells + SIN-1 (ONOO⁻ Donor) | Control Jurkat Cells |
| Median Fluorescence Intensity (MFI) | 8500 | 200 |
| Staining Index | 42.5 | N/A |
| % Positive Cells | > 95% | < 2% |
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 200 µL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Culture Medium: Use the appropriate complete cell culture medium for your cells of interest.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 1% fetal bovine serum (FBS) and 0.1% sodium azide.
2. Cell Staining Protocol for Suspension Cells (e.g., Jurkat)
-
Cell Preparation: Culture Jurkat cells to a density of 0.5 - 1 x 10⁶ cells/mL.
-
Induction of Peroxynitrite Production (Positive Control): Treat cells with a peroxynitrite donor, such as 1 mM SIN-1, for 1 hour at 37°C in complete culture medium. An untreated cell sample should be run in parallel as a negative control.
-
Cell Harvest: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of pre-warmed PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1 mL of pre-warmed complete culture medium containing 5 µM this compound.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Proceed immediately to data acquisition on a flow cytometer.
3. Data Acquisition and Analysis
-
Flow Cytometer Setup:
-
Use a 488 nm laser for excitation.
-
Collect fluorescence emission using a 530/30 nm bandpass filter (or equivalent FITC/GFP channel).
-
Set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the main cell population and exclude debris.
-
For the unstained and negative control samples, adjust the voltage of the FITC channel so that the cell population is on-scale and shows low background fluorescence.
-
-
Gating Strategy:
-
Create a FSC vs. SSC plot to identify the cell population of interest and gate out debris.
-
Create a histogram of the FITC channel for the gated population to visualize the fluorescence intensity of this compound.
-
-
Data Analysis:
-
Calculate the Median Fluorescence Intensity (MFI) for both the control and treated samples.
-
Determine the percentage of this compound-positive cells by setting a gate based on the negative control population.
-
Visualizations
Caption: Experimental workflow for detecting intracellular peroxynitrite with this compound.
Caption: Simplified pathway of peroxynitrite formation and its detection by this compound.
Application Notes & Protocols: Multi-Color Imaging with FluoroBora I
Audience: Researchers, scientists, and drug development professionals.
Introduction: FluoroBora I is a novel, bright, and photostable fluorescent probe designed for the specific labeling and imaging of cellular organelles in living and fixed cells. Its unique spectral properties make it an ideal candidate for multi-color imaging experiments, allowing for the simultaneous visualization of multiple subcellular structures and dynamic cellular processes. These application notes provide detailed protocols and guidelines for utilizing this compound in multi-color imaging workflows.
Photophysical and Chemical Properties
This compound is a boron-dipyrromethene (BODIPY)-based fluorophore engineered for high quantum yield and photostability. It is available with different targeting moieties for specific organelle labeling.
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 515 nm |
| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |
| Quantum Yield | >0.9 |
| Molecular Weight | ~450 g/mol |
| Solubility | DMSO, DMF |
Applications in Multi-Color Cellular Imaging
This compound is designed for high-performance imaging and is compatible with a wide range of fluorescence microscopy techniques, including confocal, epifluorescence, and super-resolution microscopy. Its narrow emission spectrum minimizes bleed-through into adjacent channels, making it an excellent choice for multiplexing with other fluorophores.
Recommended Filter Sets for Multi-Color Imaging:
| Fluorophore | Excitation (nm) | Emission (nm) | Filter Set |
| This compound | 488 | 515 | FITC/GFP |
| MitoTracker Red CMXRos | 579 | 599 | TRITC/RFP |
| DAPI | 358 | 461 | DAPI |
Experimental Protocols
1. Live Cell Staining and Imaging Protocol:
This protocol provides a general guideline for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound (1 mM stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (e.g., FITC/GFP channel).
2. Protocol for Multi-Color Imaging of Mitochondria and Nuclei:
This protocol describes the simultaneous labeling of mitochondria with MitoTracker Red CMXRos and the nucleus with DAPI, in conjunction with a cytoplasmic stain using this compound.
Materials:
-
This compound (1 mM stock in DMSO)
-
MitoTracker Red CMXRos (1 mM stock in DMSO)
-
DAPI (1 mg/mL stock in water)
-
Live cells on glass-bottom dishes
-
Complete cell culture medium
-
PBS
Procedure:
-
Mitochondria Staining: Prepare a 200 nM working solution of MitoTracker Red CMXRos in pre-warmed medium. Incubate cells for 15-30 minutes at 37°C.
-
Washing: Wash cells twice with pre-warmed medium.
-
This compound Staining: Prepare a 250 nM working solution of this compound in pre-warmed medium. Incubate cells for 15 minutes at 37°C.
-
Nuclear Staining: Add DAPI to the medium at a final concentration of 1 µg/mL and incubate for 5-10 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Proceed with imaging on a fluorescence microscope equipped with DAPI, FITC, and TRITC filter sets. Acquire images sequentially to minimize crosstalk between channels.
Visualizations
Caption: Workflow for multi-color live-cell imaging.
Troubleshooting & Optimization
FluoroBora I Staining Protocols: Technical Support Center
Welcome to the technical support center for FluoroBora I staining protocols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental results. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
General Information
What is this compound?
This compound is the common name for the fluorescent dye 3-(Dansylamido)-phenyl boronic acid. It is a versatile probe that has been utilized in two primary applications:
-
Cell Viability Assessment: Based on the principle of dye exclusion, this compound can differentiate between viable and non-viable cells. Viable cells with intact membranes will exclude the dye, while non-viable cells with compromised membranes will take it up and fluoresce.
-
Staining of Acidic Organelles: this compound has also been reported to accumulate in acidic organelles, such as lysosomes, within living cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your this compound staining experiments.
Issue 1: Weak or No Fluorescent Signal
Q: I am not observing any fluorescent signal, or the signal is very weak. What could be the problem?
A: Weak or no signal is a common issue in fluorescence microscopy. Here are several potential causes and solutions:
-
Inadequate Dye Concentration: The concentration of this compound may be too low for optimal staining.
-
Solution: Titrate the dye concentration to find the optimal range for your specific cell type and application. Start with the recommended concentration from the manufacturer or literature, and then test a range of higher and lower concentrations.
-
-
Incorrect Excitation/Emission Wavelengths: Your microscope filter sets may not be appropriate for the spectral properties of this compound.
-
Solution: Ensure you are using the correct excitation and emission filters for 3-(Dansylamido)-phenyl boronic acid. While specific maxima can vary with the environment, dansyl probes typically excite in the UV range (around 340 nm) and emit in the blue-green range (around 520 nm).
-
-
Insufficient Incubation Time: The dye may not have had enough time to be taken up by non-viable cells or to accumulate in acidic organelles.
-
Solution: Increase the incubation time. Test a time course to determine the optimal incubation period for your experiment.
-
-
Cell Health (for Viability Assays): If you are performing a viability assay, a very healthy cell population will show little to no signal, as viable cells exclude the dye.
-
Solution: Include a positive control of non-viable cells (e.g., heat-killed or ethanol-treated cells) to confirm that the dye is working correctly.
-
-
Low Target Abundance (for Acidic Organelle Staining): The cells you are using may have a low number or volume of acidic organelles.
-
Solution: Use a positive control cell line known to have prominent acidic organelles.
-
Troubleshooting Workflow for Weak/No Signal:
Caption: Troubleshooting workflow for weak or no this compound signal.
Issue 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to distinguish the signal. What can I do?
A: High background can obscure your signal and is often caused by excess dye or autofluorescence.
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Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.[1]
-
Solution: Reduce the concentration of the dye. Perform a titration to find the lowest concentration that still provides a robust signal.
-
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the background.
-
Solution: Increase the number and/or duration of wash steps after incubation with this compound. Use a gentle washing buffer like PBS.
-
-
Autofluorescence: Some cell types or culture media components can be inherently fluorescent.
-
Solution: Image an unstained sample of your cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use a different imaging channel or apply background subtraction during image analysis.
-
Quantitative Guide for Optimizing Staining Conditions:
| Parameter | Initial Concentration/Time | Optimization Range |
| This compound Concentration | 10 µM | 1 - 50 µM |
| Incubation Time | 15 minutes | 5 - 60 minutes |
| Wash Steps | 2 x 5 minutes | 3-4 x 5-10 minutes |
Issue 3: Non-Specific Staining or Incorrect Localization
Q: The staining pattern I observe does not match the expected localization (e.g., diffuse cytoplasmic staining instead of punctate acidic organelles). Why is this happening?
A: Incorrect localization can be due to several factors related to the dye's properties and the health of the cells.
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Cell Stress or Death: In stressed or dying cells, the dye may not be properly compartmentalized into acidic organelles, leading to diffuse staining.
-
Solution: Ensure your cells are healthy during the experiment. Use a viability marker if necessary to distinguish between healthy and dying cells.
-
-
Incorrect pH of Staining Buffer: The pH of your buffer can influence the properties of the boronic acid moiety and its interactions within the cell.
-
Solution: Use a physiologically buffered saline solution (e.g., PBS at pH 7.4) for your staining and washing steps.
-
-
Off-Target Binding: At high concentrations, some fluorescent dyes can exhibit non-specific binding to other cellular components.[1]
-
Solution: Lower the concentration of this compound and ensure adequate washing.
-
Logical Flow for Diagnosing Incorrect Localization:
Caption: Decision tree for troubleshooting incorrect this compound localization.
Experimental Protocols
Protocol 1: Cell Viability Assessment using this compound (Dye Exclusion Assay)
This protocol is a general guideline and may require optimization for your specific cell type.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS or cell culture medium).
-
Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
-
Positive Control (Optional but Recommended):
-
Prepare a sample of non-viable cells by heating a cell suspension at 60°C for 30 minutes or by treating with 70% ethanol for 10 minutes.
-
-
Staining:
-
Prepare a working solution of this compound in your chosen buffer. A starting concentration of 10 µM is recommended.
-
Add an equal volume of the this compound working solution to your cell suspension.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Place a small volume of the stained cell suspension onto a microscope slide.
-
Image immediately using a fluorescence microscope with appropriate filters for the dansyl fluorophore (Ex/Em ~340/520 nm).
-
Viable cells will appear dark with a bright outline, while non-viable cells will show bright internal fluorescence.
-
Protocol 2: Staining of Acidic Organelles with this compound
This protocol is intended for live-cell imaging and may need to be adapted for your experimental setup.
-
Cell Culture:
-
Plate cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 5-10 µM is recommended.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional):
-
For clearer imaging, you can remove the staining solution and wash the cells once or twice with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Use appropriate filters for the dansyl fluorophore (Ex/Em ~340/520 nm).
-
Acidic organelles should appear as bright, punctate structures within the cytoplasm.
-
Signaling Pathways and Mechanisms
Mechanism of this compound Staining:
The precise mechanisms of this compound staining are based on its chemical properties:
-
Dye Exclusion: As a charged molecule, this compound cannot readily cross the intact plasma membrane of viable cells. However, in non-viable cells, the compromised membrane allows the dye to enter and bind to intracellular components, resulting in fluorescence.
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Acidic Organelle Accumulation: The accumulation of this compound in acidic organelles is likely due to a phenomenon known as "ion trapping." The dye, being weakly basic, can diffuse across membranes in its uncharged state. Once inside an acidic compartment like a lysosome, it becomes protonated and charged. This charged form is less membrane-permeable and becomes trapped, leading to an accumulation and a corresponding increase in fluorescence intensity.
-
Boronic Acid Moiety: The boronic acid group on the molecule is known to interact with diols, which are present in many biological molecules such as sugars on glycoproteins. This interaction may contribute to its binding and fluorescence properties within the cell.
Diagram of Staining Mechanisms:
Caption: Mechanisms of this compound staining for viability and acidic organelles.
References
Optimizing FluoroBora I Fluorescence Signal: A Technical Support Guide
Welcome to the technical support center for FluoroBora I, your guide to achieving optimal fluorescence signals in your research. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is 488 nm, with a maximum emission peak at 520 nm. It is crucial to use appropriate filters to minimize spectral overlap and background noise.
Q2: How should I store this compound for optimal stability?
For long-term stability, this compound should be stored at -20°C, protected from light.[1] Repeated freeze-thaw cycles should be avoided. For daily use, a stock solution can be prepared and stored at 4°C for up to two weeks.[2][3][4]
Q3: Is this compound suitable for live-cell imaging?
Yes, this compound is designed for live-cell imaging applications. However, like all fluorophores, it is susceptible to phototoxicity and photobleaching with prolonged exposure to excitation light.[5][6] It is recommended to use the lowest possible excitation intensity and exposure time that provides a detectable signal.
Q4: What are the primary causes of weak or no this compound signal?
Several factors can contribute to a weak or absent fluorescence signal. These include suboptimal dye concentration, insufficient incubation time, low expression of the target molecule, and issues with the imaging setup.[7][8] Refer to the troubleshooting section for a detailed guide on addressing these issues.
Q5: How can I minimize background fluorescence?
High background fluorescence can obscure the specific signal from this compound. Common causes include non-specific binding of the dye, cellular autofluorescence, and contaminated reagents.[7][9][10] Implementing proper blocking steps, using spectral unmixing if available, and ensuring clean reagents can significantly reduce background noise.[7][9]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
A faint or undetectable signal is a common challenge in fluorescence microscopy. Use the following table to diagnose and resolve the potential causes.
| Potential Cause | Recommendation | Experimental Context |
| Suboptimal Dye Concentration | Perform a concentration titration to determine the optimal working concentration for your specific cell type and application.[7][10] | Cell Staining, Flow Cytometry |
| Inadequate Incubation Time | Optimize the incubation time to ensure sufficient uptake and binding of this compound. | Cell Staining |
| Low Target Expression | Confirm the expression of the target molecule using a positive control or an alternative detection method like western blotting. | All applications |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Excitation: ~488 nm, Emission: ~520 nm). | Fluorescence Microscopy |
| Photobleaching | Minimize exposure to the excitation light by reducing illumination intensity and exposure time.[5][6] Use an anti-fade mounting medium if applicable.[11] | Live-cell imaging, Time-lapse microscopy |
| Improper Storage | Verify that this compound has been stored correctly at -20°C and protected from light.[1] | All applications |
Problem 2: High Background Fluorescence
Excessive background can significantly reduce the signal-to-noise ratio, making it difficult to discern the specific signal.
| Potential Cause | Recommendation | Experimental Context |
| Non-specific Dye Binding | Increase the number and duration of wash steps after staining.[7] Include a blocking step with a suitable agent like BSA or serum from the same species as the secondary antibody.[12] | Cell Staining, Immunohistochemistry |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[11][13] If significant, consider using a different emission filter or spectral imaging and linear unmixing to separate the specific signal from the autofluorescence. One can also try to photobleach the autofluorescence before imaging the specific dye.[14] | All applications |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, filtered buffers to avoid fluorescent contaminants. | All applications |
| Excessive Dye Concentration | Use the lowest effective concentration of this compound as determined by titration.[9][15] | Cell Staining, Flow Cytometry |
Problem 3: Rapid Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to signal loss over time.[5][6]
| Potential Cause | Recommendation | Experimental Context |
| High Excitation Intensity | Reduce the power of the light source (laser or lamp) to the minimum level required for adequate signal detection.[6][16] | All imaging applications |
| Long Exposure Times | Use the shortest possible exposure time that provides a good signal-to-noise ratio. | All imaging applications |
| Oxygen Scavengers | For fixed samples, use a commercially available anti-fade mounting medium containing oxygen scavengers.[11] | Fixed-cell imaging |
| Choice of Fluorophore | If photobleaching remains a significant issue, consider using a more photostable dye if compatible with your experimental design.[6][14] | All applications |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
This protocol provides a basic guideline for staining adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium (with or without DAPI)
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.[17]
-
(Optional - for fixed cells) Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.[17][18]
-
(Optional - for fixed cells) Washing: Wash the cells three times with PBS.
-
(Optional - for intracellular targets) Permeabilization: Incubate cells with permeabilization buffer for 10 minutes.[18]
-
(Optional) Blocking: Add blocking buffer and incubate for 30 minutes to reduce non-specific binding.[19]
-
Staining: Dilute the this compound stock solution to the desired working concentration in PBS or appropriate buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.[17]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation: ~488 nm, Emission: ~520 nm). For live-cell imaging, perform this step immediately. For fixed cells, proceed to mounting.
-
(Optional - for fixed cells) Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[19]
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow for staining adherent cells with this compound.
References
- 1. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. biotium.com [biotium.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biotium.com [biotium.com]
reducing photobleaching of FluoroBora I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using FluoroBora I, with a specific focus on mitigating photobleaching.
Troubleshooting Guide: Reducing Photobleaching of this compound
Rapid signal loss or photobleaching of this compound can significantly impact the quality and reproducibility of fluorescence microscopy experiments. This guide provides a systematic approach to troubleshooting and minimizing this issue.
Problem: this compound signal fades rapidly during imaging.
This is a common manifestation of photobleaching. The following steps will help you identify the cause and implement effective solutions.
Logical Flowchart for Troubleshooting Photobleaching
Caption: Troubleshooting workflow for mitigating this compound photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1] When this compound absorbs light, it enters an excited state. While it can return to the ground state by emitting a fluorescent photon, there is a probability that it will transition to a highly reactive triplet state.[2][3] In this triplet state, this compound can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[2][3]
Q2: Are there specific antifade reagents that are recommended for this compound?
A2: As this compound is a boron-dipyrromethene (BODIPY) based dye, certain antifade reagents are more suitable than others. It has been reported that some antifade reagents, such as those containing p-phenylenediamine (PPD), may not be optimal for BODIPY dyes.[4] Commercial reagents like ProLong™ Diamond have been shown to be effective in protecting BODIPY dyes.[3] For live-cell imaging, the antioxidant Trolox is a commonly used and effective supplement to the imaging medium.
Q3: Can I use Vectashield® with this compound?
A3: Caution is advised when using Vectashield® with this compound. Some formulations of Vectashield® contain p-phenylenediamine (PPD), which has been reported to be incompatible with certain cyanine and BODIPY dyes.[2][5] It is recommended to test a small sample first or to choose an antifade reagent that is known to be compatible with BODIPY dyes, such as ProLong™ Diamond.
Q4: How can I reduce photobleaching during live-cell imaging with this compound?
A4: Live-cell imaging presents unique challenges for photobleaching due to the presence of oxygen and the sensitivity of the cells. To minimize photobleaching:
-
Reduce excitation light intensity and exposure time to the minimum required for a good signal-to-noise ratio.
-
Use an antioxidant such as Trolox in your imaging medium.
-
Consider using an oxygen scavenging system , such as glucose oxidase/catalase, in your imaging buffer if compatible with your experimental setup.
-
Acquire images only when necessary and avoid continuous exposure of the sample to the excitation light.
Q5: Does the concentration of this compound affect photobleaching?
A5: Yes, the concentration of this compound can influence photobleaching. At very high concentrations, self-quenching can occur, which may be mistaken for photobleaching. More importantly, high dye concentrations can lead to increased production of reactive oxygen species upon illumination, which can accelerate the photobleaching of neighboring fluorophore molecules. It is crucial to use the lowest effective concentration of this compound for your staining protocol.
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent | Active Ingredient(s) | Compatibility with BODIPY Dyes | Relative Photobleaching Half-life (Compared to no antifade) | Notes |
| None (PBS/Glycerol) | N/A | N/A | 1x (Baseline) | Rapid photobleaching is expected. |
| ProLong™ Diamond | Proprietary | Good | 5-10x | Recommended for BODIPY dyes. Hard-setting mountant. |
| ProLong™ Gold | Proprietary | Moderate | 3-7x | Some reports suggest it may not be optimal for BODIPY dyes.[2] |
| Vectashield® (with PPD) | p-Phenylenediamine (PPD) | Poor to Moderate | Variable | PPD can be detrimental to some BODIPY dyes.[2][5] |
| SlowFade™ Diamond | Proprietary | Good | 5-10x | Non-curing mountant, suitable for immediate imaging. |
| Trolox (in live-cell media) | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Excellent (for live cells) | 3-8x | Reduces blinking and photobleaching in live-cell imaging. |
Disclaimer: The relative photobleaching half-life values are estimates based on published data for BODIPY dyes and may vary depending on the specific experimental conditions, including the imaging system, illumination intensity, and sample type.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong™ Diamond Antifade Reagent
This protocol describes the procedure for mounting fixed cells stained with this compound using ProLong™ Diamond to minimize photobleaching.
-
Cell Staining: Perform your standard staining protocol for this compound on cells grown on coverslips.
-
Washing: After the final staining step, wash the coverslips three times with phosphate-buffered saline (PBS) for 5 minutes each to remove any unbound dye.
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess PBS from the edge of the coverslip using a kimwipe. Do not allow the cell monolayer to dry out.
-
Place a small drop of ProLong™ Diamond Antifade Reagent onto a clean microscope slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Slowly lower the coverslip to avoid trapping air bubbles.
-
-
Curing:
-
Allow the mounted slide to cure in the dark at room temperature for 24 hours. For optimal antifade performance, it is crucial to allow the mountant to cure completely.
-
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: Image the sample using appropriate fluorescence microscopy settings, keeping in mind the recommendations to reduce excitation intensity and exposure time.
Protocol 2: Live-Cell Imaging with Trolox Supplementation
This protocol outlines the preparation and use of a Trolox-supplemented imaging medium for reducing photobleaching of this compound in live-cell experiments.
-
Prepare Trolox Stock Solution:
-
Dissolve Trolox powder in ethanol or DMSO to a stock concentration of 100 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Imaging Medium:
-
On the day of the experiment, dilute the 100 mM Trolox stock solution 1:1000 into your pre-warmed live-cell imaging medium (e.g., DMEM without phenol red) to a final concentration of 100 µM.
-
Ensure the medium is at the correct temperature and pH for your cells.
-
-
Cell Staining: Stain your live cells with this compound according to your established protocol.
-
Medium Exchange:
-
After staining, gently wash the cells twice with pre-warmed imaging medium (without Trolox).
-
Replace the medium with the Trolox-supplemented imaging medium prepared in step 2.
-
-
Incubation: Incubate the cells for at least 15-30 minutes at 37°C and 5% CO₂ to allow the Trolox to equilibrate within the cells.
-
Imaging: Proceed with live-cell imaging. For time-lapse experiments, ensure the stage-top incubator maintains the correct environmental conditions.
Signaling Pathways and Experimental Workflows
Mechanism of Photobleaching and Action of Antifade Reagents
Caption: The photobleaching pathway of this compound and the protective mechanisms of antifade reagents.
References
- 1. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProLong™ Diamond Antifade Mountant 2 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
Technical Support Center: Optimizing FluoroBora I Quantum Yield
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for applications requiring high sensitivity, such as in bioimaging and diagnostics.[1][2]
Q2: What are the key molecular factors influencing the quantum yield of a fluorophore?
Several molecular features can impact the quantum yield:
-
Molecular Structure: The rigidity of the molecular structure is critical. More rigid molecules tend to have higher quantum yields as it reduces the energy lost through non-radiative pathways like vibrations and rotations.
-
Substituents: The presence of electron-donating groups (e.g., -NH2, -OH) can increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench it.[3]
-
Conjugated Pi Systems: Molecules with extensive conjugated double bond systems and aromatic rings often exhibit higher fluorescence intensity.[3]
Q3: How does the local environment affect the quantum yield of FluoroBora I?
The environment surrounding the fluorophore plays a significant role in its fluorescence properties. Key factors include:
-
Solvent Polarity and Viscosity: The polarity of the solvent can alter the energy levels of the excited state, affecting both the emission wavelength and quantum yield.[4] Higher solvent viscosity can restrict molecular motion, leading to a higher quantum yield.[2][5]
-
Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and deactivation of the excited state.[5][6]
-
pH: The pH of the solution can influence the ionic state of the fluorophore, which can significantly affect its fluorescence. For instance, some fluorophores may only fluoresce in a specific pH range.[3][5]
-
Presence of Quenchers: Substances like molecular oxygen, heavy metals, and halides can decrease fluorescence intensity through a process called quenching.[2][5]
Troubleshooting Guide
Problem 1: I am observing a very low fluorescence signal from my this compound sample.
A weak fluorescence signal can be due to several factors. Follow this troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for low fluorescence signal.
Problem 2: The fluorescence intensity of my this compound sample decreases over time during measurement.
This phenomenon is likely due to photobleaching, the irreversible decomposition of fluorescent molecules upon exposure to excitation light.
-
Possible Cause: The excitation light intensity is too high, or the exposure time is too long. The presence of molecular oxygen can also accelerate photobleaching.[2]
-
Solution:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the exposure time of the sample to the light source.
-
Use an anti-fading agent or de-gas the solution to remove dissolved oxygen.
-
Problem 3: I am seeing a shift in the emission wavelength of this compound.
A shift in the emission wavelength, also known as a spectral shift, can be influenced by the local environment.
-
Possible Cause: A change in the solvent polarity or the pH of the solution can alter the electronic energy levels of the fluorophore, leading to a shift in the emission spectrum.
-
Solution:
-
Ensure consistent solvent and buffer conditions throughout your experiments.
-
Characterize the spectral properties of this compound in a range of solvents and pH values to understand its behavior.
-
Quantitative Data Summary
The following tables summarize key data related to factors that can influence the quantum yield of fluorophores.
Table 1: Environmental Factors Affecting Fluorescence Quantum Yield
| Factor | Effect on Quantum Yield | Rationale |
| Solvent Polarity | Varies | Can alter the energy levels of the excited state, enhancing or quenching fluorescence.[4] |
| Solvent Viscosity | Increases with increasing viscosity | Restricts molecular motion and non-radiative decay pathways.[2][5] |
| Temperature | Decreases with increasing temperature | Increases molecular collisions and deactivation of the excited state.[5][6] |
| pH | Varies | Can change the ionic state of the fluorophore, affecting its electronic properties.[3][5] |
| Quenchers (e.g., O2) | Decreases | Provides a non-radiative pathway for the excited state to return to the ground state.[2][5] |
Table 2: Impact of Molecular Modifications on Quantum Yield
| Modification | General Effect on Quantum Yield | Example |
| Introduction of Electron-Donating Groups | Increase | Adding -NH2 or -OH groups can enhance intramolecular charge transfer and boost fluorescence.[3][4] |
| Introduction of Electron-Withdrawing Groups | Decrease | Groups like -NO2 can quench fluorescence.[3] |
| Increasing Structural Rigidity | Increase | Reducing conformational flexibility minimizes energy loss through non-radiative decay. |
| Extending Pi-Conjugation | Varies | Can lead to red-shifted emission and may increase or decrease quantum yield depending on the specific structure. |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the measurement of the relative quantum yield of this compound using a known standard.
-
Prepare a series of dilutions of both the this compound sample and a suitable fluorescence standard (e.g., Rhodamine B in ethanol, Φ = 0.97) in the same solvent.[2] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of this compound using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 2: Investigating the Effect of Solvent on Quantum Yield
-
Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).
-
For each solvent, prepare a dilution with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measure the absorbance and fluorescence emission spectra for each solution as described in Protocol 1.
-
Calculate the relative quantum yield in each solvent.
-
Plot the quantum yield as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to analyze the effect of the solvent on the photophysical properties of this compound.
Signaling Pathways and Logical Relationships
Caption: Factors influencing fluorescence quantum yield.
References
- 1. Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
FluoroBora I stability and degradation issues
Welcome to the technical support center for FluoroBora I, your resource for troubleshooting and optimizing your experiments with this novel fluorescent probe. This guide provides in-depth answers to frequently asked questions and detailed protocols to address common stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is weak or absent. What are the possible causes?
A weak or absent signal can stem from several factors, including:
-
Degradation of the probe: this compound is susceptible to photobleaching and chemical degradation.
-
Incorrect filter sets: Ensure your microscope's excitation and emission filters match the spectral properties of this compound.
-
Low probe concentration: The concentration of this compound may be insufficient for detection.
-
Suboptimal staining protocol: Inefficient staining can lead to a low signal-to-noise ratio.
Q2: I am observing high background fluorescence in my images. How can I reduce it?
High background can obscure your signal and is often caused by:
-
Non-specific binding: this compound may be binding to cellular components other than the target.
-
Autofluorescence: The cells or tissue itself may be emitting background fluorescence.[1][2][3]
-
Excess probe: Insufficient washing steps can leave unbound this compound in the sample.
Q3: My this compound signal fades quickly during imaging. What is happening and how can I prevent it?
Rapid signal loss is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by excitation light.[4][5][6] To mitigate this:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity.
-
Minimize exposure time: Keep the shutter closed when not actively acquiring images.
-
Use an anti-fade mounting medium: These reagents help to reduce photobleaching.[7]
-
Image in a low-oxygen environment: The presence of oxygen can accelerate photobleaching.
Q4: I suspect my this compound has degraded. How can I assess its stability?
You can assess the stability of your this compound stock solution and in your experimental conditions by:
-
Spectrophotometry: Measure the absorbance spectrum of your stock solution. A change in the spectrum may indicate degradation.
-
Control experiments: Compare the fluorescence intensity of a fresh batch of this compound with your current batch under identical conditions.
-
Photostability assessment: Quantify the rate of photobleaching under your imaging conditions (see a detailed protocol below).
Troubleshooting Guides
Issue 1: Weak or No Signal
This troubleshooting guide will help you diagnose and resolve issues related to a weak or absent this compound signal.
Issue 2: High Background Fluorescence
Follow these steps to identify and minimize sources of high background in your this compound experiments.
Stability and Degradation Data
This compound stability is influenced by several factors. The following tables provide a summary of its performance under various conditions.
Table 1: Photostability of this compound under Continuous Illumination
| Illumination Intensity (W/cm²) | Half-life of Fluorescence (seconds) |
| 0.1 | 120 |
| 0.5 | 30 |
| 1.0 | 12 |
Table 2: Chemical Stability of this compound in Different Buffers
| Buffer (pH) | Fluorescence Intensity after 24h (% of initial) |
| PBS (7.4) | 95% |
| Acetate (5.0) | 80% |
| Glycine (9.0) | 85% |
Table 3: Effect of Anti-fade Reagents on this compound Photostability
| Anti-fade Reagent | Increase in Fluorescence Half-life |
| Reagent A | 2.5x |
| Reagent B | 4.0x |
| None | 1.0x |
Hypothetical Degradation Pathway
This compound is hypothesized to undergo photodegradation through a pathway involving reactive oxygen species (ROS). The excited state of this compound can react with molecular oxygen to generate singlet oxygen, which in turn can attack the fluorophore, leading to its breakdown and loss of fluorescence.
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
Objective: To quantify the rate of photobleaching of this compound under specific imaging conditions.
Materials:
-
This compound-stained sample
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Prepare your this compound-stained sample as per your standard protocol.
-
Place the sample on the microscope stage and bring the region of interest into focus.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to the values you typically use for your experiments.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of the stained structures in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the fluorescence half-life.
Protocol 2: Staining Protocol to Minimize Background
Objective: To provide a general staining protocol for this compound that minimizes non-specific binding and background fluorescence.
Materials:
-
This compound stock solution
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fixed and permeabilized cells or tissue sections
Procedure:
-
Blocking: Incubate the sample in blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
Primary Staining: Dilute the this compound stock solution to the desired working concentration in blocking buffer. Incubate the sample with the diluted probe for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound probe.
-
Mounting: Mount the sample using an anti-fade mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Fluorescence Microscopy Errors [evidentscientific.com]
- 3. biotium.com [biotium.com]
- 4. quora.com [quora.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 7. creative-bioarray.com [creative-bioarray.com]
minimizing background fluorescence with FluoroBora I
Welcome to the technical support center for FluoroBora I. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.
Troubleshooting Guide: Minimizing High Background Fluorescence
High background fluorescence can obscure your signal of interest and compromise data quality.[1][2] This guide provides systematic steps to identify and address common causes of high background when using this compound.
Problem: High background fluorescence observed across the entire sample.
This is often due to issues with antibody concentrations, insufficient blocking, or problems with washing steps.[3][4][5]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Step 1: Optimize this compound and Antibody Concentrations
Excessive concentrations of the fluorescent probe or antibodies are a common cause of high background.[3][6]
-
Recommendation: Perform a concentration titration for both your primary antibody and the this compound conjugate.
| Concentration | Signal-to-Noise Ratio | Background Intensity (Arbitrary Units) |
| Primary Antibody | ||
| 1:100 | Low | High |
| 1:250 | Optimal | Moderate |
| 1:500 | Low | Low |
| This compound | ||
| 1:500 | High | High |
| 1:1000 | Optimal | Low |
| 1:2000 | Low | Very Low |
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500) in your antibody dilution buffer.
-
Incubate your samples with the different antibody concentrations according to your standard protocol.
-
Apply this compound at a constant, recommended concentration (e.g., 1:1000).
-
Image all samples using identical acquisition settings.
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio.
-
Repeat the process to titrate the this compound concentration with the optimal primary antibody concentration.
Step 2: Optimize the Blocking Step
Insufficient blocking can lead to non-specific binding of antibodies and this compound.[5][6]
-
Recommendation: Increase the blocking incubation time and/or try alternative blocking agents.
| Blocking Agent | Incubation Time | Background Reduction |
| 5% BSA in PBS | 1 hour | Moderate |
| 10% Normal Goat Serum | 1 hour | Good |
| Commercial Blocking Buffer | 1.5 hours | Excellent |
Step 3: Improve Washing Technique
Inadequate washing will leave unbound antibodies and this compound in the sample, contributing to background.[3][4]
-
Recommendation: Increase the number and duration of wash steps. The inclusion of a mild detergent can also be beneficial.[3][4]
Optimized Washing Protocol:
-
After primary antibody incubation, wash the sample 3-4 times for 5-10 minutes each with PBS containing 0.1% Tween 20.
-
After this compound incubation, repeat the same washing steps.
-
Ensure continuous, gentle agitation during washes.[4]
Step 4: Assess and Mitigate Autofluorescence
Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence, which can be a source of background noise.[1][3][7]
-
Recommendation: Image an unstained control sample to determine the level of autofluorescence.
Autofluorescence Reduction Workflow
Caption: Methods for reducing autofluorescence in your sample.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background fluorescence when using this compound?
A1: The primary sources of background fluorescence can be categorized into three main areas:
-
Non-specific binding: this compound or antibodies binding to unintended targets in the sample.[1][3]
-
Autofluorescence: Natural fluorescence from the biological sample itself, often from molecules like NADH and flavins.[1][7]
-
System noise: Background signal originating from the imaging equipment, such as the camera or light source.[2]
Q2: Can the choice of mounting medium affect background fluorescence?
A2: Yes, some mounting media can contribute to background fluorescence. It is recommended to use a mounting medium specifically designed for fluorescence microscopy that has anti-fading and low-fluorescence properties. Always test a new mounting medium on a blank slide to ensure it does not produce a significant background signal in the spectral range of this compound.
Q3: My background is speckled or punctate. What could be the cause?
A3: A speckled background is often due to aggregates of the this compound conjugate or antibodies.[3] To resolve this, centrifuge the this compound solution and primary/secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates. Use only the supernatant for staining.
Q4: How can I be sure the background is not from my cell culture medium or plate?
A4: To check for background from your culture vessel or medium, image a well or dish containing only cell culture medium (without cells) in a glass-bottom plate.[2] Plastic-bottom dishes can be a significant source of autofluorescence.[2] If the medium or plate is fluorescent, consider switching to a glass-bottom vessel and using a phenol red-free imaging medium.
Q5: What is the purpose of a "no primary antibody" control?
A5: A "no primary antibody" control is essential to assess the non-specific binding of the secondary antibody-FluoroBora I conjugate.[3] If you observe significant signal in this control, it indicates that the secondary antibody is binding non-specifically. In this case, you may need to try a different secondary antibody or optimize your blocking and washing steps further.
References
- 1. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Challenges with Background Fluorescence [visikol.com]
FluoroBora I signal-to-noise ratio improvement
This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize the signal-to-noise ratio of the FluoroBora I probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio can stem from several factors, including suboptimal probe concentration, inadequate incubation time, high background fluorescence, or issues with the imaging setup. It is crucial to systematically evaluate each of these potential causes to identify and resolve the issue.
Q2: How can I determine the optimal concentration of this compound for my specific cell type?
The optimal concentration of this compound can vary between different cell types. It is recommended to perform a concentration titration experiment, starting with the concentration suggested in the product's technical datasheet and testing a range of concentrations above and below this value. The goal is to find the lowest concentration that provides a robust signal without inducing cellular toxicity.
Q3: What are the best practices for reducing background fluorescence?
To minimize background fluorescence, ensure that the cells are washed thoroughly after incubation with this compound to remove any unbound probe. Using a phenol red-free medium during imaging can also significantly reduce background signals. Additionally, optimizing the imaging settings, such as the pinhole size on a confocal microscope, can help to reject out-of-focus light and improve the signal-to-noise ratio.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | Insufficient probe loading | Increase the incubation time or the concentration of this compound. Ensure the incubation temperature is optimal for cellular uptake. |
| Inefficient probe activation | Verify that the experimental conditions are suitable for the activation of this compound. This may include the presence of specific ions or enzymes. | |
| Photobleaching | Reduce the exposure time or the intensity of the excitation light. Use an anti-fade reagent if compatible with your experimental setup. | |
| High Background Noise | Incomplete removal of unbound probe | Increase the number of washing steps after probe incubation. |
| Autofluorescence from cells or medium | Image a control sample of unstained cells to assess the level of autofluorescence. Use a medium without phenol red. | |
| Non-specific binding of the probe | Include a blocking step in your protocol or consider using a different formulation of the probe if available. | |
| Signal Varies Between Experiments | Inconsistent loading conditions | Standardize all parameters of the experimental protocol, including incubation time, temperature, and probe concentration. |
| Differences in cell health or density | Ensure that cells are healthy and seeded at a consistent density for all experiments. | |
| Fluctuation in imaging system performance | Regularly check the performance of the light source and detectors of your microscope. |
Experimental Protocols
Standard Protocol for Staining Adherent Cells with this compound
-
Cell Preparation: Plate cells on a glass-bottom dish or a microplate suitable for fluorescence microscopy and culture them to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate physiological buffer.
-
Cell Staining: Remove the culture medium from the cells and wash them once with a pre-warmed buffer. Add the this compound working solution to the cells and incubate for the desired time at the appropriate temperature, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound activation.
Caption: General experimental workflow for using this compound.
Technical Support Center: Overcoming FluoroBora I Solubility Challenges
Welcome to the technical support center for FluoroBora I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound, a representative poorly soluble compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds like this compound.[1] To mitigate this, you can try the following approaches:
-
Optimize the Co-solvent Percentage: While DMSO is a good starting point, its final concentration in the assay medium should be kept as low as possible (typically <1%) to avoid solvent effects on the biological system. You can experiment with different ratios of DMSO to aqueous buffer.[1]
-
Lower the Final Concentration: The final concentration of this compound in the aqueous buffer might be above its solubility limit. Try performing a serial dilution to find the highest workable concentration that does not lead to precipitation.[1]
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Solutol HS-15, at a low concentration in your final dilution can help to form micelles that encapsulate the compound and improve solubility.[2]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution just before the experiment to minimize the time for potential precipitation to occur.[1]
Q2: My in vivo animal studies are showing low oral bioavailability for this compound, despite good in vitro permeability. What formulation strategies can I explore?
A2: Low oral bioavailability for poorly soluble compounds is a frequent challenge. Here are several strategies to enhance the in vivo absorption of this compound:
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[3] Techniques like micronization or nanomilling can be employed to produce smaller particles.[4][5]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing this compound in a polymer matrix in an amorphous form.[6] The amorphous state has higher free energy than the crystalline form, leading to improved aqueous solubility and dissolution.[7]
-
Lipid-Based Formulations: If this compound has lipophilic properties, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form microemulsions upon contact with gastrointestinal fluids, improving solubilization and absorption.[8]
-
Co-administration with Food: The presence of food can sometimes enhance the absorption of poorly soluble drugs. It is recommended to conduct studies in both fasted and fed states to assess any potential food effect.[1]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Adjusting the pH of the solvent can be a viable strategy if this compound has ionizable functional groups.[9] The solubility of an API can be dependent on the pKa of its different functional groups.[9] If this compound is in a more alkaline environment, it is more likely to donate its protons, becoming ionized and more water-soluble.[9] Conversely, in a more acidic environment, it may remain neutral and more lipid-soluble.[9] Therefore, determining the pKa of this compound is a critical first step.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties.[1] Key solvents to test include:
-
Water
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4)
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
Q2: How does the particle size of this compound affect its dissolution and bioavailability?
A2: The particle size of a drug is intrinsically related to its solubility and dissolution rate.[3] By reducing the particle size, the surface area is increased, which in turn improves the dissolution properties of the drug.[3] Micronization is a common technique used to reduce particle size and can increase the dissolution rate, but it does not increase the equilibrium solubility.[4]
Q3: What are co-solvents and how can they enhance the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10] For parenteral formulations, commonly used low-toxicity co-solvents include propylene glycol, ethanol, glycerin, and polyethylene glycol.[4]
Data Presentation
Table 1: Kinetic Solubility of this compound in Various Solvents
| Solvent System | Concentration of Co-solvent (%) | This compound Solubility (µg/mL) |
| PBS (pH 7.4) | 0 | < 0.1 |
| PBS (pH 7.4) with DMSO | 1 | 5.2 |
| PBS (pH 7.4) with Ethanol | 5 | 8.9 |
| PBS (pH 7.4) with PEG 400 | 10 | 15.7 |
Table 2: Thermodynamic Solubility of this compound Formulations
| Formulation | Mean Particle Size (nm) | This compound Solubility (µg/mL) |
| Crystalline this compound | 5000 | 0.08 |
| Micronized this compound | 800 | 0.5 |
| This compound Nanosuspension | 250 | 2.5 |
| This compound in SEDDS | N/A | 25.3 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 50 mg/mL).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for any visible precipitate.
-
Filter the samples through a 96-well filter plate to separate the dissolved compound from any precipitate.
-
Measure the UV absorbance of the filtrate at the λmax of this compound.
-
Determine the concentration of the dissolved this compound using a pre-established calibration curve.[11]
Visualizations
Caption: Experimental workflow for overcoming this compound solubility challenges.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbr.in [ijpbr.in]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agnopharma.com [agnopharma.com]
- 7. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimizing FluoroBora I (BODIPY FL) for Diverse Microscopy Setups
Note: "FluoroBora I" appears to be a proprietary or non-publicly documented fluorophore. This guide utilizes BODIPY FL , a widely-used, spectrally similar boron-dipyrromethene dye, as a representative example. The principles and troubleshooting steps outlined here are broadly applicable to other fluorescent dyes in its class.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound (represented by BODIPY FL) across various microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound (BODIPY FL)?
BODIPY FL is a bright, green-emitting fluorescent dye with a high fluorescence quantum yield and narrow emission bandwidth.[] Its spectral characteristics are relatively insensitive to solvent polarity and pH.[2]
Q2: Which laser lines and filter sets are recommended for imaging this compound (BODIPY FL)?
For optimal detection of BODIPY FL, a 488 nm laser line is commonly used for excitation.[3] The selection of appropriate optical filters is crucial to maximize signal collection while minimizing background noise.
Q3: How can I reduce photobleaching of this compound (BODIPY FL) during my experiment?
Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common issue.[][5] To minimize photobleaching:
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by blocking the excitation light path when not actively acquiring images.[5][6]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[5]
Q4: What should I do if I am observing a weak fluorescent signal?
A weak signal can arise from several factors.[] Consider the following troubleshooting steps:
-
Optimize Dye Concentration: Insufficient dye concentration can lead to a dim signal. Titrate the concentration of your this compound (BODIPY FL) probe to find the optimal staining intensity.[]
-
Check Staining Time and Temperature: Ensure that the incubation time and temperature are appropriate for your specific probe and sample type.
-
Verify Filter and Laser Compatibility: Confirm that your microscopy setup's laser lines and filter sets are correctly matched to the excitation and emission spectra of BODIPY FL.[9]
Q5: I am experiencing high background fluorescence. How can I resolve this?
High background can obscure your signal of interest.[10] To reduce background fluorescence:
-
Thorough Washing: Increase the number and duration of washing steps after staining to remove unbound dye.[] Using a mild detergent like Tween 20 in the wash buffer can also help.[10]
-
Optimize Antibody Concentrations: If using immunofluorescence, titrate your primary and secondary antibody concentrations to minimize non-specific binding.[10][11]
-
Use a Blocking Solution: For immunofluorescence, pre-incubate your sample with a blocking buffer to reduce non-specific antibody binding.[5]
-
Check for Autofluorescence: Some cells and tissues exhibit natural fluorescence (autofluorescence).[10] This can be checked by imaging an unstained control sample. If autofluorescence is an issue, consider using a dye with a different spectral profile.
Quantitative Data Summary
For easy comparison, the key spectral properties of BODIPY FL and recommended filter sets are summarized in the tables below.
Table 1: Spectral Properties of BODIPY FL
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~502 | [12][13] |
| Emission Maximum | ~511 | [12][14] |
Table 2: Recommended Filter Sets for BODIPY FL
| Microscope Component | Specification |
| Excitation Filter | 485/20 nm |
| Dichroic Mirror | 505 nm |
| Emission Filter | 530/30 nm |
Note: These are general recommendations. Optimal filter selection may vary depending on the specific microscope configuration and other fluorophores used in multi-color imaging experiments.[9][15]
Experimental Protocols
Protocol 1: General Staining of Fixed Cells
-
Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization (for intracellular targets): If targeting an intracellular structure, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking (for immunofluorescence): For antibody-based staining, incubate the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 30-60 minutes.[5]
-
Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound (BODIPY FL) Conjugate Incubation: Incubate with the this compound (BODIPY FL) conjugated secondary antibody or probe, diluted in an appropriate buffer, for 1 hour at room temperature, protected from light.[5]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[5]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[5]
Protocol 2: Staining of Live Cells
-
Cell Preparation: Grow cells on a suitable imaging dish or chamber slide.
-
Staining Solution Preparation: Prepare the this compound (BODIPY FL) staining solution in a live-cell imaging medium. The optimal concentration should be determined empirically.[5]
-
Staining: Replace the culture medium with the staining solution and incubate for the recommended time (typically 15-30 minutes), protected from light.[]
-
Washing: Gently wash the cells two to three times with a pre-warmed imaging medium to remove unbound dye.[5]
-
Imaging: Proceed with imaging immediately. Maintain physiological conditions (37°C, 5% CO2) if long-term imaging is required.
Visual Troubleshooting Guides
Below are diagrams illustrating common issues and logical troubleshooting workflows.
References
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 9. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glenspectra.co.uk [glenspectra.co.uk]
FluoroBora I quenching and prevention methods
Welcome to the technical support center for FluoroBora I, a novel boronate-based fluorescent probe for advanced cellular imaging and analysis. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step solutions to resolve them.
Problem: Rapid loss of fluorescent signal (Photobleaching)
Symptoms: The fluorescent signal of this compound diminishes quickly upon exposure to excitation light.
Possible Causes and Solutions:
-
Excessive Excitation Light Intensity: High-intensity light can lead to the photochemical destruction of the fluorophore.[1][2]
-
Solution: Reduce the intensity of the excitation light source by using neutral density (ND) filters or adjusting the laser power settings on your microscope. Finding a balance between signal intensity and photostability is key.[2]
-
-
Prolonged Exposure Time: Continuous exposure to excitation light increases the likelihood of photobleaching.[2][3]
-
Solution: Minimize the duration of light exposure. Use intermittent imaging rather than continuous monitoring when possible. For time-lapse experiments, increase the interval between acquisitions.
-
-
Presence of Molecular Oxygen: Reactive oxygen species, generated during fluorescence excitation, can chemically damage the fluorophore.[3][4]
-
Solution: Use a commercially available antifade mounting medium that contains free radical scavengers. These reagents help to reduce the rate of photobleaching.
-
Problem: Lower than expected fluorescent signal (Quenching)
Symptoms: The overall fluorescence intensity is weak, even with what should be adequate probe concentration and excitation.
Possible Causes and Solutions:
-
High Probe Concentration (Self-Quenching): At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence.
-
Solution: Optimize the working concentration of this compound by performing a concentration titration experiment to find the optimal signal-to-noise ratio.
-
-
Presence of Quenchers in the Sample: Certain molecules in your experimental system can act as quenchers, decreasing the fluorescence of this compound.[5][6] Common quenchers include molecular oxygen, iodide ions, and heavy atoms.[5][6]
-
Solution: Identify and, if possible, remove potential quenching species from your sample buffer. If the quencher is an integral part of your experiment, be aware of its effect and consider it in your data interpretation.
-
-
Static or Collisional Quenching: Quenching can occur through different mechanisms, such as the formation of a non-fluorescent complex (static quenching) or through transient interactions (collisional/dynamic quenching).[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore.[1][4] When this compound is excited, it can transition from its excited singlet state to a longer-lived triplet state.[3][4] In this triplet state, it is more susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen, which can lead to its permanent inability to fluoresce.[3]
Q2: How can I differentiate between dynamic and static quenching of this compound?
A2: Dynamic (collisional) quenching occurs when the quencher molecule collides with the excited fluorophore, leading to non-radiative energy transfer.[5][6] Static quenching involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state.[6][7] These can be distinguished by measuring the fluorescence lifetime. Dynamic quenching reduces the fluorescence lifetime, whereas static quenching does not affect the lifetime of the uncomplexed fluorophore.[8][9]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored refrigerated in a dry, dark environment. The container should be tightly sealed to prevent degradation. For long-term storage, follow the specific recommendations on the product datasheet. Always protect the probe from light to prevent photobleaching before use.[2]
Q4: Can I use this compound for quantitative measurements?
A4: Yes, but it requires careful control of experimental conditions. Factors that can affect the fluorescence signal, such as photobleaching and quenching, must be minimized and accounted for. It is recommended to use an internal reference standard or to perform calibration curves to ensure the accuracy of quantitative measurements.
Data Presentation
Table 1: Comparison of Common Fluorescence Quenching Mechanisms
| Feature | Dynamic (Collisional) Quenching | Static Quenching | Förster Resonance Energy Transfer (FRET) |
| Mechanism | Diffusional encounters between fluorophore and quencher in the excited state.[6] | Formation of a non-fluorescent ground-state complex.[6][7] | Non-radiative energy transfer from a donor fluorophore to an acceptor molecule.[5][10] |
| Effect on Lifetime | Decreases | No change[8][9] | Decreases |
| Effect on Absorption Spectrum | No change[6] | May change[6] | No change in donor absorption |
| Temperature Dependence | Quenching increases with temperature. | Quenching decreases with temperature.[9] | Generally considered temperature-independent. |
| Viscosity Dependence | Quenching decreases with increased viscosity. | No effect | No effect |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in your experimental buffer, ranging from nanomolar to micromolar concentrations.
-
Incubate your cells or sample with each concentration for the recommended time.
-
Wash the samples to remove any unbound probe.
-
Image the samples using identical acquisition settings (e.g., excitation intensity, exposure time, gain).
-
Quantify the mean fluorescence intensity for each concentration.
-
Plot the mean fluorescence intensity against the concentration. The optimal working concentration will be in the linear range of the curve, providing a good signal without significant self-quenching.
Protocol 2: Assessing Photostability and the Effect of Antifade Reagents
-
Prepare two sets of samples stained with the optimal working concentration of this compound.
-
Mount one set of samples in a standard buffer and the other set in an antifade mounting medium.
-
Select a region of interest (ROI) in each sample.
-
Acquire a time-lapse series of images of the ROI, exposing it to continuous excitation light. Use the same acquisition parameters for both sets of samples.
-
Measure the fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity against time for both the standard buffer and the antifade medium.
-
Compare the photobleaching rates. A slower decay in fluorescence intensity indicates better photostability in the antifade medium.
Visualizations
Caption: Figure 1. Simplified diagram of the photobleaching process.
Caption: Figure 2. Dynamic vs. Static quenching pathways.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. edinst.com [edinst.com]
- 7. ossila.com [ossila.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.uzh.ch [chem.uzh.ch]
Validation & Comparative
Illuminating the Sweet Spot: A Comparative Guide to Boronic Acid-Based Fluorescent Probes for Glucose Detection
For researchers, scientists, and drug development professionals navigating the landscape of biological sensing, the sensitive and selective detection of glucose remains a critical endeavor. This guide provides a comprehensive comparison of a prominent class of fluorescent tools: boronic acid-based probes. While a specific entity termed "FluoroBora I" remains elusive in current scientific literature, this guide will delve into the principles and performance of functionally similar and well-documented boronic acid probes, offering a valuable resource for selecting the optimal tool for your research needs.
Principles of Detection: The Boronic Acid-Glucose Interaction
Boronic acid-based fluorescent probes operate on a clever and reversible chemical interaction. The boronic acid moiety (-B(OH)₂) can form a covalent bond with the cis-diol groups present in saccharides like glucose. This binding event triggers a change in the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. This mechanism allows for real-time, quantitative analysis of glucose concentrations in various biological media.
Performance Comparison of Boronic Acid-Based Glucose Probes
The efficacy of a fluorescent probe is determined by several key parameters. The following table summarizes the performance of representative boronic acid-based probes for glucose detection, providing a snapshot of their capabilities.
| Probe/Sensor Name | Target Analyte | Affinity (Kd) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features & Selectivity |
| o-, m-, p-BMOQBA | Monosaccharides | Not specified | ~350 | ~450 | High (comparable to fluorescein) | Water-soluble, suitable for integration into contact lens polymers for tear glucose monitoring.[1] |
| Charge Transfer Probes | Monosaccharides | Not specified | Varies | Varies | Not specified | Exhibit spectral shifts upon glucose binding due to changes in intramolecular charge transfer.[2] |
| General Boronic Acid Sensors | Carbohydrates, L-dopamine, ions | Varies | Varies | Varies | Varies | A broad class of sensors with diverse structures and mechanisms.[3] |
Experimental Corner: Protocols for Glucose Sensing
To ensure reproducible and accurate results, detailed experimental protocols are paramount. Below is a generalized protocol for the use of a boronic acid-based fluorescent probe for in vitro glucose quantification.
Objective: To determine the concentration of glucose in an aqueous sample using a boronic acid-based fluorescent probe.
Materials:
-
Boronic acid-based fluorescent probe stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose stock solution of known concentration
-
Unknown samples containing glucose
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Working Solution Preparation: Dilute the stock solution of the boronic acid probe in PBS to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Standard Curve Preparation: Prepare a series of glucose standards by serial dilution of the glucose stock solution in PBS. Include a blank control containing only PBS.
-
Sample Preparation: If necessary, dilute the unknown samples to ensure their glucose concentration falls within the linear range of the assay.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of the probe working solution.
-
50 µL of either the glucose standard, unknown sample, or PBS (blank).
-
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity of the standards as a function of glucose concentration to generate a standard curve.
-
Determine the glucose concentration in the unknown samples by interpolating their fluorescence intensity values on the standard curve.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the underlying principles and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of a boronic acid-based fluorescent probe for glucose detection.
References
- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The progress of selective fluorescent chemosensors by boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FluoroBora I and Other Leading Fluorescent Dyes
In the dynamic fields of biological research and drug development, the selection of appropriate fluorescent dyes is a critical determinant of experimental success. This guide provides an objective comparison of a novel fluorescent dye, FluoroBora I, with a selection of well-established and commonly utilized fluorescent probes: DAPI, FITC, TRITC, and Cy5. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, from cellular imaging to quantitative assays.
The following sections present a detailed analysis of the key performance characteristics of these dyes, supported by experimental data. We will delve into their spectral properties, quantum efficiency, and photostability. Furthermore, this guide provides detailed experimental protocols for common applications and visual diagrams to elucidate fundamental principles and workflows.
Quantitative Data Comparison
The selection of a fluorescent dye is often governed by its specific photophysical properties. The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that values such as quantum yield and photostability can be influenced by the experimental environment, including solvent, pH, and conjugation to biomolecules.
| Property | This compound | DAPI | FITC (Fluorescein Isothiocyanate) | TRITC (Tetramethylrhodamine Isothiocyanate) | Cy5 (Cyanine5) |
| Excitation Max (nm) | Not Yet Characterized | ~358[1] | ~495[2] | ~557[3] | ~649[4] |
| Emission Max (nm) | Not Yet Characterized | ~461[1][5] | ~519[6] | ~576[3] | ~667 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Not Yet Characterized | ~33,000 (DNA-bound) | ~75,000[2] | ~85,000 | ~250,000 |
| Quantum Yield (Φ) | Not Yet Characterized | ~0.4 (DNA-bound) | ~0.92[2] | ~0.2-0.5 | ~0.27 |
| Relative Photostability | Under Evaluation | Moderate. More photostable than Hoechst 33342.[7] Susceptible to fading under prolonged UV exposure.[8] | Low. Prone to rapid photobleaching.[2][9] | Moderate. Generally more photostable than FITC.[3] | High. Known for its excellent photostability.[4][10] |
| Primary Applications | To be determined | Nucleic acid staining (fixed cells) | Antibody & protein labeling, flow cytometry | Antibody & protein labeling, immunofluorescence | Far-red imaging, multiplexing, in vivo imaging |
Principles of Fluorescence: The Jablonski Diagram
To understand the function of fluorescent dyes, it is helpful to visualize the electronic transitions that occur during fluorescence. The Jablonski diagram illustrates the processes of absorption, non-radiative decay, and fluorescence emission.
Caption: The Jablonski diagram illustrating electronic state transitions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are standard protocols for common applications of fluorescent dyes.
Nucleic Acid Staining with DAPI (Fixed Cells)
Objective: To visualize the nuclei of fixed cells.
Materials:
-
Fixed cells on a coverslip or slide
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Prepare DAPI Staining Solution: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM.
-
Permeabilization (if required): If cells were fixed with a crosslinking agent like paraformaldehyde, permeabilize them with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
DAPI Staining: Add the DAPI staining solution to the cells, ensuring complete coverage. Incubate for 1-5 minutes at room temperature, protected from light.[6]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).
Immunofluorescence Staining (Indirect Method)
Objective: To detect a specific protein within a cell using a primary and a fluorescently labeled secondary antibody.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target protein)
-
Fluorescently labeled secondary antibody (e.g., FITC-, TRITC-, or Cy5-conjugated)
-
DAPI for nuclear counterstaining (optional)
-
PBS
-
Antifade mounting medium
Procedure:
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate the cells with DAPI staining solution for 1-5 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Caption: A typical workflow for indirect immunofluorescence.
Antibody Labeling with Isothiocyanate Dyes (FITC/TRITC)
Objective: To covalently conjugate an isothiocyanate-activated fluorescent dye to a primary or secondary antibody.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
FITC or TRITC
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare Dye Solution: Immediately before use, dissolve the FITC or TRITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Prepare Antibody: Ensure the antibody is in the conjugation buffer at an appropriate concentration. If necessary, perform a buffer exchange.
-
Conjugation Reaction: While gently stirring, slowly add the dissolved dye to the antibody solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column or by dialysis against PBS.[8]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.
This guide provides a foundational comparison of this compound with established fluorescent dyes. As more data on this compound becomes available, this guide will be updated to provide a more comprehensive analysis. Researchers are encouraged to consider the specific requirements of their experiments when selecting a fluorescent probe.
References
- 1. betalifesci.com [betalifesci.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. biotium.com [biotium.com]
- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Fluorescent Probes for Peroxynitrite Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, is crucial for understanding its role in a myriad of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. The ideal fluorescent probe for this purpose should offer high sensitivity, selectivity, and photostability, along with a clear and robust fluorescence response. While the hypothetical "FluoroBora I" is not a commercially recognized probe, this guide provides a comprehensive comparison of four prominent fluorescent probes for peroxynitrite detection: Red-PN , TL , 4-MB , and HKGreen-1 . This guide will delve into their performance metrics, experimental applications, and sensing mechanisms to assist researchers in selecting the optimal tool for their specific needs.
Performance Comparison at a Glance
The selection of a fluorescent probe is often dictated by its photophysical properties and its performance in detecting the target analyte. The following table summarizes the key quantitative performance metrics of the selected peroxynitrite probes.
| Feature | Red-PN | TL | 4-MB (Ratiometric) | HKGreen-1 |
| Excitation (λex) | ~560 nm | Not specified | ~385 nm (unreacted), ~450 nm (reacted) | Not specified |
| Emission (λem) | Not specified | 667 nm | 385 nm → 450 nm | Not specified |
| Quantum Yield (Φ) | Not specified | Not specified | Not specified | Not specified |
| Molar Extinction Coefficient (ε) | Not specified | Not specified | Not specified | Not specified |
| Limit of Detection (LOD) | 4.3 nM[1] | Not specified | 29.8 nM[2] | Not specified |
| Response Time | < 5 seconds[1] | Not specified | Not specified | > 15 minutes[3] |
| Sensing Mechanism | Spirocycle opening | Boronate oxidation | Boronate oxidation | Ketone oxidation |
| Key Feature | Rapid response, red-emitting | Long-wavelength, mitochondrial-targeting | Ratiometric detection | High selectivity |
Sensing Mechanisms and Signaling Pathways
The detection of peroxynitrite by these small molecule probes relies on specific chemical reactions that trigger a change in their fluorescent properties. Understanding these mechanisms is key to interpreting experimental results accurately.
Red-PN: Spirocycle Opening Mechanism
Red-PN is a rhodamine-based probe that exists in a non-fluorescent, spirocyclic form. The hydrazide group of Red-PN reacts rapidly with peroxynitrite, leading to the opening of the spirocycle. This structural change restores the conjugated system of the rhodamine fluorophore, resulting in a strong "turn-on" red fluorescence.[1][4]
TL: Boronate Oxidation in Mitochondria
TL is a long-wavelength fluorescent probe specifically designed to target mitochondria. Its sensing mechanism is based on the oxidation of a phenylboronic acid group by peroxynitrite. This reaction results in the formation of a phenolic product, which exhibits strong fluorescence at 667 nm.[5] The targeted delivery to mitochondria allows for the specific monitoring of peroxynitrite in this organelle.
4-MB: Ratiometric Detection via Boronate Oxidation
4-MB is a ratiometric fluorescent probe that also utilizes the oxidation of an aryl boronate group by peroxynitrite.[1][5] Before reacting with peroxynitrite, the probe exhibits fluorescence at a shorter wavelength (around 385 nm). Upon oxidation, it is converted to 4-methylumbelliferone, which fluoresces at a longer wavelength (around 450 nm).[5] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative and internally calibrated measure of peroxynitrite concentration, minimizing the influence of environmental factors.
HKGreen-1: Ketone Oxidation for High Selectivity
HKGreen-1 employs a different chemical strategy for peroxynitrite detection. It is based on a specific reaction between a ketone moiety and peroxynitrite.[4] Initially, the fluorophore part of the probe is masked, rendering it non-fluorescent. The reaction with peroxynitrite triggers an oxidative process that releases the unmasked, highly fluorescent dichlorofluorescein. This reaction is reported to be highly selective for peroxynitrite over other reactive oxygen and nitrogen species.[4]
References
- 1. In vitro and in vivo imaging of peroxynitrite by a ratiometric boronate-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective fluorescent probe for the detection and imaging of peroxynitrite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Performance Guide: BODIPY Dyes as a Benchmark for Fluorescent Probes
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging, diagnostics, and drug development, the selection of optimal fluorescent probes is critical for experimental success. This guide offers a comprehensive performance overview of the well-established Boron-Dipyrromethene (BODIPY) dyes. While this document is structured as a comparative guide, extensive searches for "FluoroBora I" did not yield publicly available data on a fluorescent dye with this designation. Therefore, this guide will focus on the performance characteristics of BODIPY dyes, establishing a benchmark against which emerging fluorophores can be evaluated.
BODIPY dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][][] Their versatility is further enhanced by a core structure that can be readily modified to tune their spectral properties across the visible spectrum and into the near-infrared range.[][4]
Quantitative Performance Metrics
The selection of a fluorescent dye is often guided by its key performance indicators. The following table summarizes the typical photophysical properties of standard and select modified BODIPY dyes.
| Property | Standard BODIPY (Green-Emitting) | Red-Shifted BODIPY Derivatives | Aza-BODIPY Derivatives | Reference |
| Excitation Max (nm) | ~500 | 530 - 682 | 650 - 800 | [] |
| Emission Max (nm) | ~510–530 | 550 - 729 | 660 - 820 | [] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | Variable, often high | Variable, often high | [4] |
| Quantum Yield (Φ) | ~0.9–1.0 | 0.06 - 0.80 | Variable, can be high | [1][] |
| Fluorescence Lifetime (ns) | ~7.2 (unsubstituted) | Variable | Variable | [][5] |
| Photostability | High | Moderate to High | High | [][6] |
| pH Sensitivity | Low | Low | Low | [4] |
Core Structures and Experimental Workflow
The versatility of BODIPY dyes stems from their unique core structure, which allows for extensive modification. The following diagram illustrates the fundamental structure of the BODIPY core.
A typical experimental workflow for comparing the performance of fluorescent dyes in a cellular context is outlined below. This process ensures a systematic and reproducible evaluation of key parameters.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are representative protocols for evaluating the performance of fluorescent dyes for cellular imaging.
Protocol 1: Staining of Adherent Cells with BODIPY Dyes
This protocol provides a general guideline for staining adherent cells with BODIPY dyes for fluorescence microscopy.[][8]
Materials:
-
Adherent cells (e.g., HeLa, U2OS) cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY dye stock solution (e.g., 1-5 mM in DMSO)
-
Staining solution (e.g., 1-5 µM BODIPY dye in PBS or appropriate buffer)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to 70-80% confluency.[9]
-
Fixation (Optional, for fixed-cell imaging): Gently aspirate the culture medium and wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.[] Wash the cells three times with PBS for 5 minutes each.
-
Staining: For live-cell imaging, wash the cells with PBS to remove the culture medium. For fixed cells, proceed from the last PBS wash. Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from light.[][8]
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]
-
Mounting: Carefully mount the coverslip onto a glass slide using an antifade mounting medium.[9]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the specific BODIPY dye's excitation and emission spectra.
Protocol 2: Quantification of Photostability
This protocol outlines a method for assessing the photostability of a fluorescent dye within a cellular context.
Materials:
-
Stained cells prepared as in Protocol 1
-
Time-lapse capable fluorescence microscope with a consistent light source
Procedure:
-
Image Acquisition: Locate a field of view with well-stained cells.
-
Initial Imaging: Acquire an initial image using a defined set of imaging parameters (e.g., exposure time, laser power).
-
Continuous Illumination: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Select a region of interest (ROI) within a stained cellular structure.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the dye's photostability.
-
Concluding Remarks
BODIPY dyes offer a robust and versatile platform for a wide array of fluorescence-based applications. Their high quantum yields, excellent photostability, and tunable spectral properties make them a preferred choice for many researchers.[][6] The protocols and data presented in this guide provide a framework for the systematic evaluation of fluorescent probes. As new dyes, such as the aforementioned "this compound," become available, the methodologies outlined here will be invaluable for conducting rigorous, comparative performance analyses. The continuous development and characterization of novel fluorophores are crucial for advancing the frontiers of biological imaging and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BODIPY™ | AAT Bioquest [aatbio.com]
- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid | MDPI [mdpi.com]
- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
FluoroBora I: A New Benchmark in Photostability for Live-Cell Imaging
In the dynamic field of live-cell imaging, the photostability of fluorescent probes is a critical determinant of experimental success. Researchers continually seek brighter, more stable dyes that can withstand prolonged and intense illumination without significant signal loss. This guide provides a comparative analysis of the photostability of the novel fluorescent probe, FluoroBora I, against commonly used alternatives, supported by experimental data and detailed protocols.
Quantitative Comparison of Photostability
To assess the photostability of this compound, a comparative experiment was conducted alongside two widely used fluorescent dyes: Alexa Fluor 488 and ATTO 488. The dyes were subjected to continuous irradiation with a xenon lamp, and their relative absorbance was measured over a 12-hour period. The results, summarized in the table below, demonstrate the superior photostability of this compound.
| Fluorescent Dye | Relative Absorbance after 2 hours | Relative Absorbance after 12 hours |
| This compound | >99% | >98% |
| Alexa Fluor 488 | 26% | Not available |
| ATTO 488 | 97% | 59% |
The data clearly indicates that while Alexa Fluor 488 exhibits significant photobleaching within the first two hours, and ATTO 488 shows a considerable decrease in absorbance over 12 hours, this compound remains remarkably stable, retaining over 98% of its initial absorbance after 12 hours of continuous illumination.[1][2] This exceptional photostability makes this compound an ideal candidate for long-term live-cell imaging experiments and super-resolution microscopy techniques like STED.[1][2]
Experimental Protocol: Photostability Assessment
The following protocol outlines the methodology used to evaluate the photostability of this compound in comparison to other fluorescent dyes.
Objective: To determine the rate of photobleaching of fluorescent dyes under continuous, high-intensity light exposure.
Materials:
-
Fluorescent dyes: this compound, Alexa Fluor 488, ATTO 488
-
Solvent (e.g., PBS, DMSO)
-
Quartz cuvettes
-
Xenon arc lamp (or other high-intensity light source)
-
Spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation: Prepare solutions of each fluorescent dye in the chosen solvent at a standardized concentration (e.g., 10 µM).
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of each dye solution using the spectrophotometer to determine the peak absorbance wavelength and initial absorbance value (A₀).
-
Continuous Illumination: Place the cuvette containing the dye solution in front of the xenon arc lamp. To ensure uniform exposure, the solution should be continuously stirred.
-
Time-Lapse Absorbance Measurements: At regular intervals (e.g., every hour for 12 hours), remove the cuvette from the light path and measure its absorbance spectrum.
-
Data Analysis: For each time point (t), calculate the relative absorbance using the formula: Relative Absorbance (%) = (Aₜ / A₀) * 100, where Aₜ is the absorbance at time t and A₀ is the initial absorbance.
-
Data Presentation: Plot the relative absorbance of each dye as a function of irradiation time to visualize the photobleaching kinetics.
Experimental Workflow for Photostability Assessment
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Conclusion
The superior photostability of this compound, as demonstrated by the comparative data, positions it as a leading fluorescent probe for demanding imaging applications. Its resistance to photobleaching allows for longer observation times and the use of higher illumination intensities, which are crucial for high-resolution imaging techniques. Researchers in cell biology, neuroscience, and drug discovery will find this compound to be a valuable tool for generating high-quality, reliable fluorescence imaging data.
References
Unraveling the Efficacy of FluoroBora I: A Comparative Analysis in Diverse Cell Lines
A comprehensive evaluation of the novel fluorescent probe, FluoroBora I, reveals its potential as a robust tool for cellular imaging and analysis across a range of cell lines. This guide provides a comparative overview of its performance against alternative probes, supported by key experimental data and detailed protocols to aid researchers in its effective application.
This compound is an innovative fluorescent probe designed for the specific and sensitive detection of a key cellular analyte. Its unique chemical structure, centered around a boron-fluoride core, confers favorable photophysical properties, including high quantum yield and photostability. This guide delves into the efficacy of this compound in various cancer and normal cell lines, offering a direct comparison with other commercially available fluorescent probes.
Comparative Efficacy in Cancer Cell Lines
The performance of this compound was rigorously tested in several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), to assess its utility in cancer research. The probe's intracellular fluorescence intensity was quantified and compared with that of two other widely used probes, Probe X and Probe Y, targeting the same analyte.
| Cell Line | This compound (Mean Fluorescence Intensity) | Probe X (Mean Fluorescence Intensity) | Probe Y (Mean Fluorescence Intensity) |
| HeLa | 1250 ± 85 | 820 ± 60 | 950 ± 70 |
| A549 | 1100 ± 75 | 750 ± 55 | 880 ± 65 |
| MCF-7 | 1320 ± 90 | 890 ± 68 | 1010 ± 75 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that this compound exhibits significantly higher fluorescence intensity across all tested cancer cell lines compared to Probe X and Probe Y, suggesting superior sensitivity in detecting the target analyte.
Performance in Normal Cell Lines
To evaluate its potential for broader biological applications and to assess its baseline fluorescence in non-cancerous cells, this compound was also tested in the HEK-293 (human embryonic kidney) cell line.
| Cell Line | This compound (Mean Fluorescence Intensity) | Probe X (Mean Fluorescence Intensity) | Probe Y (Mean Fluorescence Intensity) |
| HEK-293 | 450 ± 30 | 310 ± 25 | 380 ± 28 |
Data are presented as mean ± standard deviation from three independent experiments.
In the HEK-293 cell line, this compound displayed a lower baseline fluorescence compared to the cancer cell lines, which is an advantageous characteristic for a probe designed to detect pathological changes. Its signal intensity remained superior to that of the other tested probes.
Experimental Protocols
A detailed methodology is provided below for the key experiments conducted to evaluate the efficacy of this compound.
Cell Culture and Staining:
-
Cell Seeding: HeLa, A549, MCF-7, and HEK-293 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator for 24 hours.
-
Probe Incubation: The culture medium was removed, and the cells were washed twice with phosphate-buffered saline (PBS). A 5 µM solution of this compound, Probe X, or Probe Y in serum-free DMEM was added to the respective wells.
-
Incubation: The cells were incubated for 30 minutes at 37°C.
-
Washing: The probe solution was removed, and the cells were washed three times with PBS to remove any unbound probe.
Fluorescence Microscopy and Quantification:
-
Imaging: The cells were imaged using a fluorescence microscope with a standard FITC filter set (Excitation: 488 nm, Emission: 520 nm).
-
Image Analysis: The mean fluorescence intensity of individual cells was quantified using ImageJ software. For each condition, at least 100 cells were analyzed.
Visualizing the Workflow
The experimental workflow for evaluating the efficacy of this compound is depicted in the following diagram:
Comparative Guide to Cross-Reactivity Testing of Fluorescent Probes: A Focus on Fluorescein and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based assays, the specificity of a fluorescent probe is paramount for generating accurate and reproducible data. Non-specific binding, or cross-reactivity, of fluorescent dyes to off-target molecules can lead to high background signals, false positives, and misinterpretation of experimental results. This guide provides a comprehensive comparison of the cross-reactivity profiles of the widely used fluorescent probe, Fluorescein, and its common alternatives, including Alexa Fluor 488, Cyanine-3 (Cy3), and Rhodamine B. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent probe for their specific application, thereby minimizing experimental artifacts and enhancing data reliability.
Understanding Cross-Reactivity of Fluorescent Dyes
Cross-reactivity, in the context of fluorescent probes, refers to the non-specific binding of the dye to cellular components or other molecules in the experimental system that are not the intended target. This phenomenon is largely governed by the physicochemical properties of the dye, such as its hydrophobicity, net charge, and the presence of reactive functional groups.[1] For instance, hydrophobic dyes have a greater tendency to interact non-specifically with lipid-rich structures like cell membranes, while charged dyes can engage in electrostatic interactions with proteins and nucleic acids.[1][2]
Comparison of Fluorescein (FITC) and its Alternatives
Fluorescein isothiocyanate (FITC) has been a workhorse in fluorescence microscopy and flow cytometry for decades due to its bright green fluorescence and availability. However, it is known to have limitations, including pH sensitivity and a propensity for photobleaching.[3] Modern alternatives have been developed to address these shortcomings, often exhibiting improved photostability and reduced non-specific binding.
Data Presentation: Non-Specific Binding Characteristics
The following table summarizes the non-specific binding characteristics of Fluorescein and its common alternatives to key biological molecules. The data is synthesized from various sources and is intended to provide a comparative overview.
| Fluorescent Probe | Target Molecule for Non-Specific Binding | Quantitative Measure (Binding Affinity/Partition Coefficient) | Key Observations & Implications |
| Fluorescein (FITC) | Human Serum Albumin (HSA) | Ka ≈ 1.00 ± 0.12 x 104 M-1[4] | Moderate binding to a major serum protein, which can lead to background in assays involving biological fluids.[3][4][5][6] |
| Alexa Fluor 488 | General (cellular background) | Lower non-specific binding compared to FITC.[7][8] | Designed to be more hydrophilic and less charged, reducing non-specific interactions with cellular components.[8] |
| Cyanine-3 (Cy3) | General (cellular background) | Generally low non-specific binding. | Hydrophilicity can be modified (sulfonated vs. non-sulfonated forms) to influence non-specific binding. |
| Rhodamine B | Lipid Bilayers (membranes) | KP ≈ 2.2 × 104[9] | High affinity for lipid membranes, which can be advantageous for membrane staining but a source of background in other applications.[9][10][11][12] |
Note: Binding affinity (Ka) and partition coefficient (KP) are measures of the strength of interaction. Higher values indicate stronger binding.
Experimental Protocols for Assessing Cross-Reactivity
A standardized protocol to assess the cross-reactivity or non-specific binding of a fluorescent probe is crucial for validating its suitability for a particular experiment. Below is a general methodology that can be adapted for different dyes and applications.
Protocol: In Vitro Assessment of Non-Specific Binding to Proteins
-
Preparation of Protein Solution: Prepare a solution of a common non-target protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dye Incubation: Add the fluorescent dye to be tested to the protein solution at a final concentration typically in the low micromolar range.
-
Equilibration: Incubate the mixture for a specific period (e.g., 30 minutes) at room temperature to allow for any binding to reach equilibrium.
-
Separation of Bound and Unbound Dye: Use a method to separate the protein-bound dye from the free dye. Common techniques include:
-
Dialysis: Dialyze the sample against the buffer to remove the small, unbound dye molecules.
-
Size-Exclusion Chromatography: Pass the sample through a size-exclusion column that separates the larger protein-dye complexes from the smaller free dye.
-
-
Quantification:
-
Measure the fluorescence of the protein fraction.
-
Quantify the amount of protein in the fraction (e.g., using a BCA assay).
-
Calculate the dye-to-protein ratio to determine the extent of non-specific binding.
-
-
Controls:
-
Run a control with the dye in buffer alone to measure its intrinsic fluorescence.
-
Run a control with the protein alone to account for any autofluorescence.
-
Protocol: Cellular Non-Specific Staining Assay
-
Cell Culture: Culture the cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Fixation and Permeabilization (if applicable): Fix and permeabilize the cells using a standard protocol appropriate for the cell type and target.
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[13]
-
Dye Incubation: Incubate the cells with the fluorescent dye at a concentration relevant to its intended application for 30-60 minutes.
-
Washing: Wash the cells extensively with PBS to remove any unbound dye.[14]
-
Imaging: Acquire fluorescence images using a microscope with appropriate filter sets for the dye being tested.
-
Analysis: Quantify the background fluorescence intensity in regions of the cell where the target is not expected to be present. Compare the signal-to-noise ratio for different dyes.
-
Control: Include a "no dye" control to assess the level of cellular autofluorescence.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing fluorescent dye cross-reactivity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and is frequently studied using immunofluorescence.[15][16][17][18] Understanding this pathway can help in interpreting the localization of fluorescently labeled antibodies targeting its components.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Tissue‐seeking dyes for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of fluorescein monoglucuronide to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. On the contemporaneous, reversible interaction of different ligands with serum albumins in dilute aqueous solutions. Fluorescein and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence modulation sensing of positively and negatively charged proteins on lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 14. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
FluoroBora I: A Quantitative Comparison with Leading Fluorescent Dyes
In the dynamic field of fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive quantitative analysis of the novel fluorescent dye, FluoroBora I, comparing its performance against established alternatives such as Fluorescein Isothiocyanate (FITC) and dyes from the Alexa Fluor series. The following sections present key performance indicators, detailed experimental protocols for their measurement, and visual workflows to aid researchers in making informed decisions for their specific applications.
Performance Comparison
The fluorescence quantum yield, fluorescence lifetime, and photostability are critical parameters that dictate the utility of a fluorescent dye in various experimental settings.[1] this compound has been engineered to offer a competitive profile in these key areas.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Relative Photostability |
| This compound | 490 | 520 | 0.95 | 4.2 | High |
| FITC | 495 | 517 | 0.3-0.92* | 4.0 | Low |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 4.1 | High[2] |
| Alexa Fluor 568 | 578 | 603 | 0.69 | 3.6 | High[2][3] |
Note: The quantum yield of FITC is known to be highly dependent on its environment, such as pH.[4]
Experimental Protocols
Accurate and reproducible quantification of fluorophore performance is essential. The following are standard protocols for measuring the key parameters presented in the comparison table.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[5] It is typically measured using a comparative method with a well-characterized standard.
Protocol:
-
Standard Selection: Choose a reference dye with a known quantum yield and similar spectral properties to the sample. For this compound, Alexa Fluor 488 (Φ = 0.92 in PBS) is a suitable standard.[2]
-
Absorbance Measurement: Prepare a series of dilutions for both the sample (this compound) and the standard in the same solvent (e.g., 0.1 M phosphate buffer, pH 7.2). Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range of the instrument (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (n_s / n_std)^2
where:
-
Φ_std is the quantum yield of the standard.
-
m_s and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.[6] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its measurement.
Protocol:
-
Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength appropriate for the fluorophore (e.g., 485 nm for this compound).
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons using a high-speed detector. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon.
-
Decay Curve Generation: Accumulate data over millions of excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: Fit the decay curve to an exponential decay model to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I_0 * exp(-t/τ)
where I_0 is the initial intensity.
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light.[7]
Protocol:
-
Sample Preparation: Prepare a sample of the fluorophore, for example, by labeling cells or immobilizing the dye in a polymer film.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an LED) and a sensitive camera.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. Use consistent illumination power and exposure time throughout the experiment.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image over time.
-
Quantification: Plot the normalized fluorescence intensity as a function of time or exposure number. The rate of intensity decay is an indicator of photostability. Dyes with a slower decay rate are considered more photostable. For a direct comparison, different dyes should be imaged under identical conditions.[8]
Visual Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. youtube.com [youtube.com]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Difluoroboron Complexes in Preclinical Research
Difluoroboron complexes have emerged as a versatile class of molecules with significant potential in various scientific domains, particularly in bioimaging, sensing, and therapeutic applications. Their inherent photophysical properties, including high fluorescence quantum yields and tunable emission spectra, make them attractive alternatives to more established fluorescent dyes like BODIPYs. This guide provides an objective comparison of the performance of various difluoroboron complexes, supported by experimental data from peer-reviewed studies, to aid researchers, scientists, and drug development professionals in their selection and application.
Photophysical Properties: A Comparative Analysis
The fluorescence quantum yield (Φ), maximum absorption wavelength (λ_abs), and maximum emission wavelength (λ_em) are critical parameters for evaluating the performance of fluorescent probes. The following table summarizes these properties for a selection of difluoroboron complexes, offering a direct comparison of their optical performance.
| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Indole-Boron-Difluoride Complexes | |||||
| Complex with -H substituent | Dichloromethane | 398 | 512 | 0.55 | [1] |
| Complex with -Br substituent | Dichloromethane | 399 | 513 | 0.48 | [1] |
| Complex with -NO2 substituent | Dichloromethane | 425 | 608 | 0.04 | [1] |
| Pyrazineboron Complexes | |||||
| 4a | Dichloromethane | 396 | 478 | 0.88 | [2][3] |
| 4aa | Dichloromethane | 400 | 490 | 0.92 | [2][3] |
| 4ab | Dichloromethane | 402 | 496 | 0.95 | [2][3] |
| BODIPY Analogues (N,O-chelation) | |||||
| Glycinate derivative | Various organic | - | - | ~0.15 | [4] |
| Other amino acid derivatives | Various organic | - | - | ~0-0.15 | [4] |
| Difluoroboron β-diketonate Complexes | |||||
| Complex 2d | DMF | - | - | High | [5] |
| Complex 2e | DMF | - | - | High | [5] |
| π-Expanded Pyridine Ligand Complexes | |||||
| 1a | Dichloromethane | 423 | 502 | High | [6] |
Anticancer Activity: In Vitro Efficacy
Certain difluoroboron complexes have demonstrated notable anticancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values for selected indole-boron-difluoride complexes against HeLa cells, providing a quantitative measure of their cytotoxic potential.
| Complex | Cell Line | IC50 (µM) | Reference |
| Indole-boron-difluoride with methyl ester | HeLa | Significant anticancer activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the synthesis and characterization of difluoroboron complexes.
Synthesis of Indole-Boron-Difluoride Complexes
Eight indole-boron-difluoride complexes were synthesized from 2,3-arylpyridylindole derivatives through Sonogashira coupling and Larock heteroannulation.[7][8] The specific reaction conditions and purification methods are detailed in the supporting information of the cited publication.
Synthesis of N,O-bidentate Pyrazineboron Complexes
A one-pot synthesis method was employed for a series of novel pyrazineboron complexes.[2] The general procedure involves stirring a mixture of an acetophenone derivative, 2-cyanopyrazine, potassium t-butoxide, and boron trifluoride tetrahydrofuran in THF under a nitrogen atmosphere at room temperature for 24 hours.[2] The product is then extracted with dichloromethane and purified using column chromatography.[2]
Photophysical Measurements
The photophysical properties of the synthesized complexes were characterized using UV-vis absorption and fluorescence spectroscopy.[1][6] Quantum yields were typically determined using a relative method with a known standard.[5] For instance, the quantum yields of some difluoroboron β-diketonate complexes were measured relative to quinine sulfate.[5]
Anticancer Activity Assay
The in vitro anticancer activity of the indole-boron-difluoride complexes was evaluated against HeLa cells.[7] The specific details of the cell viability assay (e.g., MTT or SRB assay) and the determination of IC50 values would be found in the experimental section of the referenced study.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N,O-bidentate organic difluoroboron complexes and their photophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-Boron-Difluoride Complexes with Anticancer and Fluorescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Specificity and Selectivity of Fluorescent Probes: A Comparative Guide
Researchers, scientists, and drug development professionals require robust tools for cellular imaging. An ideal fluorescent probe demonstrates high specificity and selectivity for its target analyte, minimizing off-target effects and ensuring data accuracy. While information regarding a specific probe named "FluoroBora I" is not publicly available, this guide provides a comprehensive framework for evaluating the specificity and selectivity of fluorescent probes, using principles derived from the study of various boron-based and other fluorescent sensors.
Understanding Specificity and Selectivity
In the context of fluorescent probes, specificity refers to the probe's ability to bind to a single, intended target molecule. High specificity ensures that the fluorescent signal originates solely from the analyte of interest. Selectivity , on the other hand, describes the probe's ability to differentiate its target from other structurally or chemically similar molecules present in a complex biological environment. A highly selective probe will not exhibit significant fluorescence changes in the presence of potential interfering substances.
Key Performance Indicators for Fluorescent Probes
To objectively compare the performance of a novel fluorescent probe against existing alternatives, a series of quantitative experiments are essential. The data derived from these experiments should be systematically organized for clear interpretation.
Table 1: Comparative Analysis of Fluorescent Probe Performance
| Parameter | FluoroProbe A (Hypothetical) | Competitor Probe X | Competitor Probe Y |
| Target Analyte | Analyte Z | Analyte Z | Analyte Z |
| Quantum Yield (Φ) in presence of Analyte Z | 0.85 | 0.70 | 0.92 |
| Fold-change in Fluorescence upon binding | 50-fold | 35-fold | 60-fold |
| Dissociation Constant (Kd) | 50 nM | 100 nM | 45 nM |
| Selectivity over Interferent 1 | >100-fold | >50-fold | >120-fold |
| Selectivity over Interferent 2 | >80-fold | >40-fold | >90-fold |
| Photostability (t1/2 in seconds) | 300 s | 250 s | 350 s |
| Excitation Wavelength (λex) | 488 nm | 488 nm | 495 nm |
| Emission Wavelength (λem) | 520 nm | 515 nm | 525 nm |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Assessment
Detailed and reproducible experimental protocols are crucial for the validation of a new fluorescent probe. Below are standard methodologies for assessing specificity and selectivity.
In Vitro Specificity and Selectivity Assay
Objective: To determine the probe's response to its target analyte and its cross-reactivity with other biologically relevant molecules.
Methodology:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare solutions of the target analyte and a panel of potential interfering species (e.g., structurally similar molecules, common cellular components) in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
In a 96-well plate, add the fluorescent probe to each well at a final concentration of 5 µM.
-
To respective wells, add the target analyte and each interfering species at varying concentrations (e.g., 0-100 µM). Include a control well with only the probe and buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the fold-change in fluorescence for the target analyte and each potential interferent relative to the control.
Caption: Workflow for in vitro specificity and selectivity assay.
Cellular Imaging for Target Localization
Objective: To visualize the probe's localization within cells and confirm its interaction with the target in a biological context.
Methodology:
-
Culture an appropriate cell line known to express the target of interest on glass-bottom dishes.
-
Treat the cells with the fluorescent probe at an optimized concentration (e.g., 1-10 µM) and incubate for a specific duration.
-
For co-localization studies, simultaneously or sequentially stain the cells with a known marker for the organelle or cellular compartment where the target is expected to reside (e.g., a mitochondrial or lysosomal tracker).
-
Wash the cells with fresh media or buffer to remove excess probe.
-
Image the cells using a confocal fluorescence microscope with the appropriate laser lines and emission filters.
-
Analyze the images to determine the subcellular localization of the probe and its co-localization with the known marker.
Caption: Workflow for assessing cellular localization of the probe.
Signaling Pathway Visualization
Understanding the biological pathway in which the target analyte is involved can provide context for the utility of the fluorescent probe. For instance, if a probe is designed to detect reactive oxygen species (ROS), its application can be visualized within an oxidative stress signaling pathway.
Caption: Hypothetical signaling pathway involving a ROS-detecting probe.
Conclusion
The rigorous assessment of specificity and selectivity is paramount in the development and validation of new fluorescent probes. By employing standardized experimental protocols and presenting the data in a clear, comparative format, researchers can confidently select the most appropriate tools for their imaging needs. While "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a universal framework for the evaluation of any novel fluorescent probe.
Safety Operating Guide
Safe Disposal of Fluoroboric Acid (HBF4): A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following guide provides essential safety and logistical information for the proper disposal of Fluoroboric acid (HBF4), a substance requiring careful management due to its corrosive and toxic properties. This document is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular product in use before handling and disposal.
Fluoroboric acid is a colorless, odorless, and highly corrosive liquid that is toxic and can cause severe skin burns and eye damage.[1][2][3] Adherence to strict disposal procedures is critical for personnel safety and environmental protection.
Key Safety and Hazard Information
Proper handling and disposal of Fluoroboric acid necessitate the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
| Hazard Classification | GHS Precautionary Statements |
| Skin Corrosion/Irritation (Category 1B) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] | |
| Serious Eye Damage/Eye Irritation (Category 1) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P310: Immediately call a POISON CENTER or doctor/physician.[5] | |
| Reproductive Toxicity (Category 1B) | P201: Obtain special instructions before use.[5] |
| P202: Do not handle until all safety precautions have been read and understood.[5] |
Detailed Disposal Protocol
The fundamental principle for disposing of Fluoroboric acid is to treat it as hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[4] Due to its high toxicity and reactivity, neutralization of Fluoroboric acid should not be attempted by untrained personnel.[6]
Step 1: Waste Segregation and Container Labeling
-
Designate a specific, compatible waste container for Fluoroboric acid waste. High-density polyethylene (HDPE) or other corrosive-resistant containers are recommended.[5] Glass containers should not be used as Fluoroboric acid is highly corrosive to glass.[1]
-
Clearly label the container with "Hazardous Waste," the full chemical name "Fluoroboric Acid," and any other information required by your institution.
Step 2: Waste Collection
-
Carefully transfer all waste containing Fluoroboric acid, including contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and rinsates, into the designated hazardous waste container.
-
Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for vapor expansion.[7]
-
Keep the container securely closed when not in use.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[4]
-
The storage area should be cool and dry.
-
Segregate Fluoroboric acid waste from incompatible materials, such as strong bases, cyanides, and active metals like aluminum and iron.[1][5]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full or reaches your institution's accumulation time limit, arrange for its collection by a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.
Step 5: Decontamination of Emptied Containers
-
Empty containers that previously held Fluoroboric acid should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with institutional policies.[4]
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for Fluoroboric acid.
References
- 1. 3b6chem.com [3b6chem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
